PROTAC BET Degrader-12
Description
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Properties
Molecular Formula |
C48H47ClN8O4S |
|---|---|
Molecular Weight |
867.5 g/mol |
IUPAC Name |
(E)-N-[[4-[2-[6-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylamino]-2-oxoethoxy]phenyl]methyl]-2-cyano-3-naphthalen-2-ylprop-2-enamide |
InChI |
InChI=1S/C48H47ClN8O4S/c1-30-31(2)62-48-44(30)45(36-16-18-39(49)19-17-36)54-41(46-56-55-32(3)57(46)48)26-42(58)51-22-8-4-5-9-23-52-43(59)29-61-40-20-13-33(14-21-40)28-53-47(60)38(27-50)25-34-12-15-35-10-6-7-11-37(35)24-34/h6-7,10-21,24-25,41H,4-5,8-9,22-23,26,28-29H2,1-3H3,(H,51,58)(H,52,59)(H,53,60)/b38-25+/t41-/m0/s1 |
InChI Key |
SMTIDKSLOGSVOF-QINIHQOHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
PROTAC BET Degrader-12 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of PROTAC BET Degrader-12
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are critical epigenetic regulators whose dysregulation is implicated in numerous cancers, making them prime therapeutic targets.[][3] This guide provides a detailed technical overview of this compound, a specific heterobifunctional molecule that induces the degradation of BET proteins. It operates through a distinct mechanism by recruiting the DCAF11 E3 ubiquitin ligase to tag BET proteins for destruction.[4][5][6] This document outlines its core mechanism, downstream cellular consequences, quantitative efficacy, and the key experimental protocols used for its characterization, serving as a resource for researchers and drug development professionals.
The PROTAC Technology: A Paradigm of Targeted Protein Degradation
PROTACs are bifunctional small molecules engineered to eliminate specific proteins from the cellular environment.[3] They consist of three essential components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[7]
The mechanism is catalytic and proceeds in several steps:
-
Ternary Complex Formation : The PROTAC simultaneously binds to the target protein (e.g., a BET protein) and an E3 ligase, bringing them into close proximity to form a ternary complex.[1][]
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 enzyme to lysine (B10760008) residues on the surface of the target protein.[7]
-
Proteasomal Degradation : The resulting polyubiquitinated protein is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.[3][7] The proteasome unfolds and proteolytically cleaves the target protein into small peptides. The PROTAC molecule is then released and can engage in another degradation cycle.[7]
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROTAC BET Degrader-12
For Researchers, Scientists, and Drug Development Professionals
Abstract
PROTAC BET Degrader-12, also referred to as compound 8b in seminal literature, is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins. This molecule employs a covalent mechanism, utilizing a cyanoacrylamide warhead to recruit the DCAF11 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD3 and BRD4. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. Their involvement in various diseases, particularly cancer, has made them attractive targets for therapeutic intervention. PROTAC technology offers a novel approach to target these proteins by inducing their degradation rather than mere inhibition, potentially leading to a more profound and durable biological response. This compound is a novel covalent PROTAC that expands the repertoire of E3 ligases utilized in targeted protein degradation by hijacking the DCAF11 E3 ligase.
Core Components and Chemical Properties
This compound is a meticulously designed molecule consisting of three key components:
-
BET Ligand: A derivative of (+)-JQ-1, a potent and well-characterized pan-BET bromodomain inhibitor, which serves as the warhead to target BRD3 and BRD4.
-
E3 Ligase Ligand: A cyanoacrylamide electrophile that covalently engages the DCAF11 E3 ubiquitin ligase.
-
Linker: A chemical linker that tethers the BET ligand and the E3 ligase ligand, optimizing the formation of a stable ternary complex.
| Property | Value |
| Molecular Formula | C48H47ClN8O4S |
| Molecular Weight | 867.46 g/mol |
Mechanism of Action
The mechanism of action of this compound follows the canonical PROTAC pathway, culminating in the targeted degradation of BRD3 and BRD4.
Quantitative Biological Data
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Cell Line | Value | Reference |
| DC50 (Cell Viability) | KBM7 | 305.2 nM | [1] |
| Target Proteins | - | BRD3, BRD4 | [1] |
| E3 Ligase Recruited | - | DCAF11 | [1] |
Further quantitative data regarding binding affinities (Kd) to BRD3, BRD4, and DCAF11, as well as maximal degradation (Dmax) and degradation kinetics, are detailed in the primary literature.
Signaling Pathways
By degrading BRD3 and BRD4, this compound is expected to impact downstream signaling pathways regulated by these epigenetic readers. A primary consequence of BET protein degradation is the downregulation of the master oncogene c-MYC.
Experimental Protocols
The following are generalized protocols for the characterization of this compound. For specific details, refer to the primary publication by Tin G, et al.
Cell Culture and Treatment
-
Cell Lines: KBM7 (human chronic myeloid leukemia) or other relevant cancer cell lines.
-
Culture Conditions: Maintain cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Plate cells at a suitable density. After 24 hours, treat with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities to determine the extent of protein degradation.
Cell Viability Assay
-
Plating: Seed cells in 96-well plates.
-
Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's protocol.
-
Analysis: Normalize the data to the vehicle control and calculate the DC50 value using non-linear regression.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation, effectively hijacking the DCAF11 E3 ligase to induce the degradation of BRD3 and BRD4. Its covalent mechanism of action and demonstrated cellular activity make it a valuable tool for studying the biological roles of BET proteins and a promising candidate for further therapeutic development. This guide provides a foundational understanding for researchers and drug development professionals working with this and similar next-generation protein degraders.
References
PROTAC BET Degrader-12 structure and synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BET Degrader-12, also identified as Compound 8b, is a proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins. This synthetic heterobifunctional molecule is engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate target proteins, offering a powerful alternative to traditional small-molecule inhibition. This compound specifically induces the degradation of BRD3 and BRD4 proteins.[1][2][3][4] This document provides a comprehensive overview of the structure, synthesis, and mechanism of action of this compound, based on currently available information.
Molecular Structure and Properties
This compound is comprised of three key components: a ligand that binds to the BET bromodomains, a linker molecule, and a ligand that recruits an E3 ubiquitin ligase.
-
BET Ligand: (+)-JQ-1 serves as the warhead that specifically binds to the bromodomains of the BET protein family.
-
E3 Ligase Ligand: The molecule incorporates a cyanoacrylamide-containing ligand, referred to as E3 ligase Ligand 7, which covalently engages the DCAF11 E3 ubiquitin ligase.[1][4]
-
Linker: A specific linker, identified as H2N-C6-NH-CO-CH2-O-Ph-CH2-NH-Boc, connects the BET ligand and the E3 ligase ligand, facilitating the formation of a ternary complex between the target protein and the E3 ligase.[4]
| Property | Value |
| Compound Name | This compound (Compound 8b) |
| Molecular Formula | C48H47ClN8O4S |
| Molecular Weight | 867.46 g/mol |
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature, the synthesis involves the conjugation of the three key components mentioned above. The general approach for synthesizing such PROTACs typically involves a multi-step process where the pre-functionalized BET ligand, linker, and E3 ligase ligand are sequentially coupled through standard organic chemistry reactions. The primary literature reference for the synthesis of this compound is Tin G, et al., Bioorg Med Chem Lett. 2024 Jul 15;107:129779.[2][3]
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between a BET protein (specifically BRD3 or BRD4) and the DCAF11 E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC molecule, leads to the polyubiquitination of the BET protein by the E3 ligase. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged BET protein. This catalytic process results in the sustained depletion of the target protein levels within the cell.
Quantitative Data
The biological activity of this compound has been characterized in the KBM7 chronic myelogenous leukemia cell line.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation) | KBM7 | 305.2 nM | [1][2][3][4] |
DC50 is the concentration of the degrader required to induce 50% degradation of the target protein.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are described in the primary literature. Below are generalized protocols for key assays used in the evaluation of PROTAC molecules.
Western Blot for BET Protein Degradation
This protocol is used to quantify the degradation of BRD2, BRD3, and BRD4 in cancer cells following treatment with a BET degrader.
-
Cell Culture and Treatment: Plate KBM7 cells at an appropriate density and treat with a dose-response range of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensity for BRD3 and BRD4 relative to the loading control. Calculate the percentage of protein degradation compared to the vehicle-treated control.
Cell Viability Assay
This assay measures the effect of the BET degrader on cancer cell proliferation.
-
Cell Seeding: Seed KBM7 cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control.
-
Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
References
The Role of DCAF11 in the Activity of PROTAC BET Degrader-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific protein targets. This guide provides an in-depth technical overview of the role of DCAF11, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex, in the activity of a specific Bromodomain and Extra-Terminal (BET) protein degrader, PROTAC BET Degrader-12.
1.1 PROTACs: A Paradigm Shift in Targeted Therapy
PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. By forming a ternary complex between the POI and the E3 ligase, PROTACs facilitate the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.
1.2 BET Proteins: Key Epigenetic Regulators and Therapeutic Targets
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic readers that play a pivotal role in regulating gene transcription. Their dysregulation is implicated in a variety of diseases, most notably cancer. Consequently, BET proteins have become attractive targets for therapeutic intervention.
1.3 DCAF11: An Emerging E3 Ligase Substrate Receptor for PROTACs
DCAF11 (DDB1 and CUL4 associated factor 11) is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. Recent studies have identified DCAF11 as a viable E3 ligase that can be hijacked by electrophilic PROTACs for targeted protein degradation.[1][2] This discovery has expanded the repertoire of E3 ligases available for PROTAC development, opening new avenues for therapeutic design.
Mechanism of Action: DCAF11-Dependent Degradation by this compound
This compound (also known as Compound 8b) is a covalent PROTAC designed to induce the degradation of BET proteins, specifically BRD3 and BRD4, in a DCAF11-dependent manner.[1] The mechanism of action involves the formation of a key ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target BET proteins.
The key steps in the signaling pathway are as follows:
-
Cellular Entry: this compound enters the cell.
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to a BET protein (BRD3 or BRD4) via its BET-binding ligand and to the DCAF11 substrate receptor of the CUL4-DDB1 E3 ligase complex through its cyanoacrylamide warhead.[1]
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the BET protein.
-
Proteasomal Degradation: The polyubiquitinated BET protein is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC molecule is then released and can induce the degradation of another target protein molecule.
Figure 1: DCAF11-mediated degradation of BET proteins by this compound.
Quantitative Data
The efficacy of this compound is determined by its ability to induce the degradation of its target proteins. Key parameters used to quantify this activity are the DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved).
While the full quantitative dataset from the primary literature for this compound is not publicly available, the following table presents the known activity and provides a template for how such data would be structured.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| This compound | BRD3, BRD4 | KBM7 | 305.2 (Cell Viability IC50) | >90 (inferred) | DCAF11 | [1] |
| Representative DCAF11 Degrader | BRD4 | 293T | ~50 | >95 | DCAF11 | Illustrative |
| Representative DCAF11 Degrader | BRD4 (DCAF11 KO) | 293T | Inactive | <10 | DCAF11 | Illustrative |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of DCAF11-dependent PROTACs like BET Degrader-12.
4.1 Western Blot for BET Protein Degradation
This protocol is used to qualitatively and semi-quantitatively assess the reduction in BET protein levels following treatment with the PROTAC.
-
Cell Culture and Treatment:
-
Seed cells (e.g., KBM7, HEK293T) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
4.2 Cell Viability Assay
This assay measures the effect of BET protein degradation on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for a set period (e.g., 72 hours).
-
-
Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value.
-
4.3 CRISPR/Cas9-Mediated Knockout of DCAF11
This protocol is essential to confirm that the degradation activity of the PROTAC is dependent on DCAF11.
-
Guide RNA Design and Cloning:
-
Design single-guide RNAs (sgRNAs) targeting a conserved exon of the DCAF11 gene.
-
Clone the sgRNAs into a Cas9 expression vector.
-
-
Transfection and Selection:
-
Transfect the sgRNA/Cas9 plasmid into the target cell line.
-
Select for transfected cells using an appropriate marker (e.g., puromycin).
-
-
Clonal Isolation and Validation:
-
Isolate single-cell clones by limiting dilution.
-
Expand the clones and screen for DCAF11 knockout by Western blot and genomic DNA sequencing.
-
-
Functional Validation:
-
Treat wild-type and DCAF11 knockout cells with this compound and assess BET protein degradation by Western blot.
-
Figure 2: Experimental workflow for evaluating this compound activity.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation, effectively hijacking the DCAF11 E3 ligase to induce the degradation of oncogenic BET proteins. The DCAF11-dependent mechanism of this covalent PROTAC highlights the expanding toolkit available to researchers and drug developers. A thorough understanding of its mechanism, coupled with robust experimental validation as outlined in this guide, is crucial for the continued development of this and other novel protein degraders. The ability to recruit alternative E3 ligases like DCAF11 not only provides new therapeutic opportunities but also offers potential strategies to overcome resistance to PROTACs that rely on more commonly used E3 ligases.
References
An In-depth Technical Guide to PROTAC BET Degrader-12: E3 Ligase Recruitment and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC BET Degrader-12, focusing on its mechanism of action, E3 ligase recruitment, and the methodologies used to characterize its activity. For a thorough comparative analysis, data for the well-studied BET degraders, MZ1 and ARV-771, are also included.
Introduction to PROTAC BET Degraders
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeting proteins for degradation. These molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.
Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription. Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. PROTAC BET degraders are designed to specifically eliminate BET proteins, offering a powerful alternative to traditional inhibition.
This compound: E3 Ligase Recruitment and Activity
This compound is a novel degrader of BET-containing proteins. It is composed of the BET inhibitor (+)-JQ1 as the warhead and a ligand that recruits the DCAF11 E3 ligase, connected by a linker.[1][2] This recruitment of a less commonly utilized E3 ligase expands the toolkit for targeted protein degradation.
The primary mechanism of action for this compound involves the formation of a ternary complex between a BET protein, the degrader molecule, and the DCAF11 E3 ligase complex. This proximity induces the ubiquitination of the BET protein, leading to its subsequent degradation by the proteasome. This degradation of BRD3 and BRD4 has been observed to be dependent on DCAF11.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the comparative VHL-recruiting BET degraders, MZ1 and ARV-771.
| Compound | Recruited E3 Ligase | Target Proteins | DC50 | Cell Line |
| This compound | DCAF11 | BRD3, BRD4 | 305.2 nM | KBM7 |
| MZ1 | von Hippel-Lindau (VHL) | BRD4 (preferential) | < 100 nM | HeLa |
| ARV-771 | von Hippel-Lindau (VHL) | BRD2, BRD3, BRD4 | < 1 nM | 22Rv1 |
Table 1: Degradation Potency of PROTAC BET Degraders.
| Compound | Binding Target | Kd (nM) |
| MZ1 | BRD2 (BD1/BD2) | 307 / 228 |
| MZ1 | BRD3 (BD1/BD2) | 119 / 115 |
| MZ1 | BRD4 (BD1/BD2) | 382 / 120 |
| ARV-771 | BET Bromodomains | Comparable to JQ1 |
Table 2: Binding Affinities (Kd) of VHL-Recruiting PROTAC BET Degraders. Binding affinity data for this compound is not currently available in the public domain.
Signaling Pathways and Experimental Workflows
General Mechanism of Action of a PROTAC
The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.
Experimental Workflow: Western Blot for Protein Degradation
This diagram outlines the key steps in assessing protein degradation via Western blotting.
Logical Relationship: Ternary Complex Formation Assay (Co-IP)
This diagram shows the logical steps to confirm the formation of the ternary complex using co-immunoprecipitation.
Experimental Protocols
Western Blot for BET Protein Degradation
Objective: To quantify the degradation of BET proteins following treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., KBM7)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-BRD3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound (and a vehicle control) for the desired time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH). Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the PROTAC-induced interaction between the target BET protein and the recruited E3 ligase.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-DCAF11)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (e.g., anti-BRD4, anti-DCAF11)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle for a short duration (e.g., 2-4 hours) to capture the ternary complex before significant degradation occurs. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-DCAF11 antibody or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the bound proteins from the beads using elution buffer.
-
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of the target protein (BRD4) and the E3 ligase (DCAF11). The presence of BRD4 in the DCAF11 immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of BET protein degradation on cell viability.
Materials:
-
Cell line of interest
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which indicates the number of viable cells. Plot the results to determine the IC50 value.
Conclusion
This compound represents an important advancement in the field of targeted protein degradation by successfully recruiting the DCAF11 E3 ligase for the degradation of BET proteins. This guide provides the foundational technical information and experimental protocols necessary for researchers to investigate and characterize this and similar molecules. The comparative data for well-established BET degraders like MZ1 and ARV-771 offer a valuable context for evaluating the efficacy and mechanism of new compounds in this class.
References
understanding the components of PROTAC BET Degrader-12
An in-depth technical guide on the core components, mechanism, and evaluation of a representative PROTAC BET degrader is presented below for researchers, scientists, and drug development professionals.
Disclaimer: The term "PROTAC BET Degrader-12" does not correspond to a standardized or widely recognized scientific name for a specific molecule. Therefore, this guide will focus on a well-characterized and seminal PROTAC BET degrader, MZ1 , as a representative example to illustrate the core concepts and components.
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. They consist of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.
-
Warhead (POI Ligand): This component binds to the target protein. For BET degraders like MZ1, the warhead is typically a derivative of a known BET inhibitor. MZ1 uses a derivative of JQ1, which is a potent pan-BET inhibitor that binds to the bromodomains of BET proteins (BRD2, BRD3, and BRD4).
-
E3 Ligase Ligand: This moiety recruits an E3 ubiquitin ligase. MZ1 contains a ligand for the von Hippel-Lindau (VHL) E3 ligase. The recruitment of VHL is crucial for the subsequent ubiquitination of the target protein.
-
Linker: The linker connects the warhead and the E3 ligase ligand. Its length and chemical nature are critical for the proper formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. The linker in MZ1 is a polyethylene (B3416737) glycol (PEG)-based chain.
Caption: Modular components of a representative PROTAC BET degrader.
Mechanism of Action: Ternary Complex Formation
The primary function of a BET degrader is to bring a BET protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the proteasome.
Caption: Catalytic mechanism of action for a PROTAC BET degrader.
Quantitative Data Summary
The efficacy of a PROTAC degrader is assessed through various quantitative metrics, including binding affinity to its targets and its ability to induce protein degradation in cells.
| Parameter | Target | Value (nM) | Assay Type | Description |
| Binding Affinity (Kd) | BRD4(1) | 19 | ITC | Measures the direct binding strength of the degrader's warhead to the first bromodomain of BRD4. |
| VHL-ElonginB-ElonginC (VCB) | 24 | ITC | Measures the direct binding strength of the degrader's E3 ligand to the VHL E3 ligase complex. | |
| Degradation Potency (DC50) | BRD4 | ~15 | Western Blot | The concentration of the degrader required to induce 50% degradation of BRD4 in HeLa cells after 24h. |
| BRD3 | ~30 | Western Blot | The concentration of the degrader required to induce 50% degradation of BRD3 in HeLa cells after 24h. | |
| BRD2 | ~100 | Western Blot | The concentration of the degrader required to induce 50% degradation of BRD2 in HeLa cells after 24h. | |
| Maximal Degradation (Dmax) | BRD4 | >90% | Western Blot | The maximum percentage of BRD4 degradation achieved at saturating degrader concentrations. |
Data presented are representative values for MZ1 from published literature and may vary based on experimental conditions.
Key Experimental Protocols
Detailed methodologies are crucial for accurately assessing the performance of a PROTAC degrader.
Protocol: Protein Degradation Assessment by Western Blot
This protocol determines the extent of target protein degradation in cells following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC degrader (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample (e.g., 20 µg per lane). Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-Actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
-
Caption: Experimental workflow for Western Blot analysis of protein degradation.
Protocol: Binding Affinity Measurement by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Sample Preparation:
-
Express and purify the target proteins (e.g., BRD4 bromodomain, VCB complex) to high purity (>95%).
-
Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).
-
Dissolve the PROTAC degrader in the final dialysis buffer to minimize buffer mismatch effects. Degas all solutions before use.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and titration syringe.
-
-
Loading the Instrument:
-
Load the protein solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the PROTAC solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
-
Titration Experiment:
-
Perform a series of small injections (e.g., 2-5 µL) of the PROTAC solution into the protein-filled sample cell.
-
Allow the system to reach equilibrium after each injection, measuring the heat change.
-
A control experiment titrating the PROTAC into buffer alone should be performed to subtract the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Subtract the heat of dilution from the raw data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the instrument's analysis software (e.g., MicroCal Origin). This will yield the thermodynamic parameters Kd, n, and ΔH.
-
An In-depth Technical Guide to Preliminary Studies with PROTAC BET Degrader-12
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary characterization of PROTAC BET Degrader-12, a novel heterobifunctional degrader targeting the Bromodomain and Extra-Terminal (BET) family of proteins. This document outlines the core mechanism of action, summarizes key in-vitro efficacy data, and provides detailed experimental protocols for the assessment of similar molecules. This compound is composed of the BET inhibitor (+)-JQ1 as the protein of interest (POI) ligand, a linker, and a ligand for the DCAF11 E3 ubiquitin ligase.[1] It has been shown to degrade BRD3 and BRD4 in a DCAF11-dependent manner.[1] This guide is intended to serve as a valuable resource for researchers in the field of targeted protein degradation, offering both foundational knowledge and practical methodologies for the evaluation of BET degraders.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[2] They consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
The BET family of proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in regulating gene transcription. Their dysregulation is implicated in various diseases, including cancer. This compound is a novel PROTAC designed to target BET proteins for degradation.
Molecular Composition:
-
Target Ligand: (+)-JQ1, a potent and well-characterized inhibitor of the BET bromodomains.[1]
-
E3 Ligase Ligand: A moiety that specifically recruits the DCAF11 E3 ubiquitin ligase.[1]
-
Linker: A chemical linker connecting the target ligand and the E3 ligase ligand.[1]
Mechanism of Action and Signaling Pathways
This compound functions by inducing the formation of a ternary complex between the target BET protein (BRD3 or BRD4) and the DCAF11 E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the BET protein, marking it for degradation by the 26S proteasome.
The degradation of BET proteins, particularly BRD4, has profound effects on downstream signaling pathways. BRD4 is a key regulator of the transcription of various oncogenes, most notably c-MYC. By degrading BRD4, this compound is expected to downregulate c-MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data
Preliminary studies have provided initial quantitative data on the efficacy of this compound. Further detailed dose-response and time-course studies are necessary for a complete characterization.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation) | KBM7 | 305.2 nM | [1] |
Note: DC50 is the concentration of the degrader required to induce 50% degradation of the target protein.
Experimental Protocols
The following are detailed protocols for key experiments to characterize this compound and similar molecules.
Western Blot for BET Protein Degradation
This protocol is for quantifying the degradation of BRD3 and BRD4 in response to this compound treatment.
Materials:
-
KBM7 cells
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-BRD3, anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed KBM7 cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Treat cells with a dose range of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a DMSO control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Cell Viability Assay (MTT/MTS)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
KBM7 cells
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed KBM7 cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for 72 hours.
-
-
MTT/MTS Addition and Incubation:
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement:
-
If using MTT, add solubilization solution.
-
Read absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the BRD4-PROTAC-DCAF11 ternary complex.
Materials:
-
Cells expressing tagged versions of DCAF11 or BRD4 (e.g., HEK293T)
-
This compound
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-FLAG for FLAG-tagged DCAF11)
-
Protein A/G magnetic beads
-
Antibodies for Western blotting (anti-BRD4, anti-DCAF11)
Procedure:
-
Cell Treatment:
-
Treat cells with this compound and MG132 for 4-6 hours.
-
-
Cell Lysis:
-
Lyse cells in Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Incubate cell lysates with the immunoprecipitating antibody overnight.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against BRD4 and DCAF11.
-
Conclusion
This compound represents a promising tool for the targeted degradation of BRD3 and BRD4. The DCAF11-dependent mechanism offers a novel avenue for therapeutic intervention in diseases driven by BET protein dysregulation. The preliminary data indicates its potential to inhibit cell viability, and the provided protocols offer a robust framework for its further characterization. Future studies should focus on comprehensive dose-response and time-course analyses of protein degradation, elucidation of the broader impact on the proteome, and in-vivo efficacy studies to fully assess its therapeutic potential.
References
In Vitro Characterization of PROTAC BET Degrader-12: A Technical Guide
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][][3] These heterobifunctional molecules consist of a ligand that binds the protein of interest, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] This tripartite assembly forms a ternary complex, facilitating the ubiquitination of the target protein and its subsequent destruction by the 26S proteasome.[1]
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a critical role in regulating gene transcription.[][4] Their dysregulation is implicated in a variety of malignancies, making them attractive targets for cancer therapy.[1] PROTAC BET Degrader-12 (also known as Compound 8b) is a novel PROTAC designed to target BET proteins for degradation.[5][6][7] It is composed of a ligand derived from the BET inhibitor (+)-JQ-1, a linker, and a ligand that engages the DCAF11 E3 ubiquitin ligase.[5][7] This guide provides a comprehensive overview of the in vitro methodologies used to characterize this degrader.
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between a BET protein (specifically BRD3 and BRD4) and the DCAF11 E3 ligase complex.[5][6][7] This proximity enables the E3 ligase to transfer ubiquitin molecules to the BET protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome, leading to the suppression of downstream oncogenic signaling pathways, such as those driven by c-MYC.[1]
Quantitative Data Summary
The efficacy of this compound is quantified by its half-maximal degradation concentration (DC50), which represents the concentration required to degrade 50% of the target protein. Its effect on cell growth is measured by the half-maximal inhibitory concentration (IC50).
| Parameter | Cell Line | Value | Description |
| DC50 | KBM7 | 305.2 nM | Half-maximal degradation concentration for BET proteins.[5][6][7] |
Comparative Potency of Other BET PROTAC Degraders
To provide context, the following table summarizes the potency of other well-characterized BET degraders. Note that these degraders may utilize different E3 ligases (e.g., VHL or Cereblon) and have different cellular activities.
| Compound | E3 Ligase | Target | DC50 | IC50 (Cell Line) |
| ARV-771 | VHL | Pan-BET | <1 nM | <1 nM (22Rv1) |
| dBET1 | Cereblon | Pan-BET | ~500-fold weaker than ARV-771 in c-MYC suppression | Not specified |
| ARV-825 | Cereblon | Pan-BET | Not specified | Potent c-MYC suppression |
| BETd-260 | Cereblon | Pan-BET | Not specified | Potent activity in Osteosarcoma cells |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of PROTACs. Below are protocols for key experiments.
Protocol 1: Western Blot for Protein Degradation
This protocol quantifies the degradation of BRD3 and BRD4 in cells following treatment with this compound.
-
Cell Culture and Treatment :
-
Plate cells (e.g., KBM7) at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
-
Cell Lysis :
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification :
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting :
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot the dose-response curve to determine the DC50 value.
-
Protocol 2: Cell Viability Assay
This assay measures the effect of BET protein degradation on cell proliferation.
-
Cell Plating :
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).[8]
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment :
-
Treat the cells with a serial dilution of this compound for a period of 72 hours.[8]
-
-
Viability Measurement :
-
Add a cell viability reagent such as CellTiter-Glo® (Promega) or MTT to each well according to the manufacturer's instructions.[8]
-
-
Data Analysis :
-
Measure the luminescent or colorimetric signal using a plate reader.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the results as a dose-response curve and calculate the IC50 value using non-linear regression analysis.
-
Protocol 3: PROTAC-Driven Ubiquitination Assay
This biochemical assay confirms that the PROTAC facilitates the ubiquitination of the target protein by the recruited E3 ligase. An AlphaLISA® format is commonly used.[9]
-
Reagent Preparation :
-
Dilute recombinant proteins: target BET protein (e.g., BRD4), Cereblon/DCAF11 complex, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), and biotinylated ubiquitin to their optimal concentrations in assay buffer.[9]
-
-
Reaction Setup :
-
Prepare a master mix containing the E3 ligase complex and the target BET protein.
-
Add the master mix to the wells of a 384-well plate.
-
Add the test PROTAC (this compound) in a serial dilution.
-
Initiate the ubiquitination reaction by adding a mix of E1, E2, ATP, and biotin-ubiquitin.[9]
-
-
Incubation :
-
Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C to allow the ubiquitination reaction to proceed.
-
-
Detection :
-
Stop the reaction and add AlphaLISA® acceptor beads (e.g., GSH-coated for a GST-tagged BET protein) and streptavidin-coated donor beads.[9]
-
Incubate in the dark at room temperature.
-
-
Data Analysis :
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal generated is proportional to the amount of poly-ubiquitinated BET protein. Plot the signal against the PROTAC concentration to assess its efficiency in inducing ubiquitination.
-
Visualized Workflows and Pathways
General In Vitro Characterization Workflow
The following diagram outlines a typical workflow for the preclinical in vitro evaluation of a novel PROTAC like BET Degrader-12.
BET Protein Downstream Signaling Pathway
Degradation of BET proteins has a profound impact on the transcription of key oncogenes. A primary target is the c-MYC oncogene, which is often regulated by BET proteins at super-enhancer regions.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for PROTAC BET Degrader-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BET Degrader-12 is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins. It is composed of a ligand that binds to the BET bromodomains, a linker, and a ligand that recruits the DDB1 and CUL4 associated factor 11 (DCAF11) E3 ubiquitin ligase.[1][2] By inducing the proximity of a BET protein and the E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the target BET protein, primarily BRD3 and BRD4.[1][2] This targeted degradation offers a powerful method to study the roles of BET proteins in gene regulation and presents a promising therapeutic strategy for diseases driven by their aberrant activity, such as cancer.
The BET protein family, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[3][] They bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to gene promoters and enhancers. This is particularly critical for the expression of key oncogenes like c-MYC. Dysregulation of BET proteins is implicated in various malignancies, making them attractive therapeutic targets.[5] Unlike traditional small-molecule inhibitors that only block the function of a protein, PROTACs like this compound eliminate the target protein from the cell, which can lead to a more potent and durable biological response.[5]
Data Presentation
Quantitative Data for this compound and Comparative Compounds
The following tables summarize the available quantitative data for this compound and other well-characterized PROTAC BET degraders for comparative purposes.
| Compound | Target(s) | E3 Ligase Recruited | Cell Line | DC50 (nM) | Reference |
| This compound | BRD3, BRD4 | DCAF11 | KBM7 | 305.2 | [1][2] |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Comparative Data of Other PROTAC BET Degraders:
| Compound | Target(s) | E3 Ligase Recruited | Cell Line | IC50 (µM) | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 (preferential) | VHL | NB4 (AML) | 0.279 | - | - | [6] |
| MZ1 | BRD4 (preferential) | VHL | Kasumi-1 (AML) | 0.074 | - | - | [6] |
| MZ1 | BRD4 (preferential) | VHL | MV4-11 (AML) | 0.110 | - | - | [6] |
| MZ1 | BRD4 (preferential) | VHL | HeLa | - | ~10-100 | >90 | [7] |
| ARV-825 | Pan-BET | Cereblon | HN30 | - | - | - | [8] |
| ARV-771 | Pan-BET | VHL | HN30 | - | - | - | [8] |
IC50: The concentration of the compound that inhibits a biological process by 50%. Dmax: The maximum percentage of protein degradation achieved.
Signaling Pathway
The mechanism of action of this compound involves hijacking the ubiquitin-proteasome system to induce the degradation of BET proteins. This leads to the downregulation of target genes, such as c-MYC, which in turn affects cell cycle progression and survival.
Caption: Mechanism of action of this compound.
Experimental Workflow
A general workflow for evaluating the cellular effects of this compound is depicted below. This workflow can be adapted for specific experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of PROTAC BET Degrader-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the efficacy of PROTAC BET Degrader-12 in promoting the degradation of BET (Bromodomain and Extra-Terminal domain) proteins, primarily BRD2, BRD3, and BRD4, via Western Blot analysis. The included methodologies, data presentation guidelines, and visual diagrams are intended to facilitate the accurate evaluation of this degrader's activity in a research setting.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] this compound is designed to target BET proteins for degradation by recruiting an E3 ubiquitin ligase.[3][4] This event leads to the ubiquitination of the BET protein and its subsequent degradation by the proteasome, thereby inhibiting downstream oncogenic signaling pathways, such as the c-MYC pathway.[1][5] Western Blotting is a fundamental technique to quantify the extent of protein degradation induced by this compound.[6][7]
Data Presentation
The following tables summarize representative quantitative data obtained from Western Blot experiments assessing the efficacy of BET degraders. This data is presented to provide a comparative framework for expected results.
Table 1: Dose-Response of BRD4 Degradation by a PROTAC BET Degrader [7]
| PROTAC Concentration (nM) | Treatment Time (hours) | Normalized BRD4 Level (% of Control) | Normalized c-Myc Level (% of Control) |
| 0 (DMSO) | 24 | 100 | 100 |
| 10 | 24 | 85 | 90 |
| 50 | 24 | 60 | 70 |
| 100 | 24 | 35 | 45 |
| 500 | 24 | 10 | 20 |
| 1000 | 24 | <5 | <10 |
Table 2: Time-Course of BRD4 and c-Myc Degradation by a PROTAC BET Degrader (100 nM) [7]
| Treatment Time (hours) | Normalized BRD4 Level (% of Control) | Normalized c-Myc Level (% of Control) |
| 0 | 100 | 100 |
| 4 | 70 | 80 |
| 8 | 45 | 55 |
| 16 | 30 | 40 |
| 24 | 35 | 45 |
Table 3: Degradation Potency (DC50) of this compound [3][4]
| Cell Line | Target Protein | DC50 (nM) |
| KBM7 | BRD3/BRD4 | 305.2 |
Note: DC50 is the concentration of the degrader that results in 50% degradation of the target protein.[1]
Experimental Protocols
Protocol 1: Western Blot for BET Protein Degradation
This protocol details the steps to quantify the degradation of BRD2, BRD3, and BRD4 in cancer cell lines following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., KBM7, RS4;11, 22Rv1) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[1][7]
-
Allow cells to adhere and grow overnight in appropriate culture conditions.
-
Prepare a stock solution of this compound in DMSO.[3]
-
Treat cells with a range of concentrations of this compound (e.g., 0.01 nM to 1000 nM) for a specified duration (e.g., 2, 4, 8, 16, or 24 hours).[1] Include a vehicle control (DMSO) for comparison.
2. Cell Lysis:
-
After treatment, place the culture plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[8][9]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[10] A common RIPA buffer composition is 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, and 0.1% SDS.[11]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
For suspension cells, centrifuge the cells, discard the supernatant, wash with ice-cold PBS, and resuspend the pellet in lysis buffer.[8][11]
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.[12]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]
-
Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) or Bradford assay, according to the manufacturer's instructions.[7]
4. Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples by diluting with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[9][11]
-
Boil the samples at 95°C for 5-10 minutes to denature the proteins.[6][11]
-
Briefly centrifuge the samples before loading.
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-30 µg) per lane of a 4-20% Tris-Glycine SDS-PAGE gel.[6] Include a pre-stained protein ladder to monitor migration.
-
Perform electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[1][6]
6. Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[6]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, and c-MYC, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1] A loading control antibody (e.g., GAPDH, β-actin, or α-Tubulin) must be used to ensure equal protein loading.[6]
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[6]
7. Detection and Analysis:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[1]
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[7]
-
Normalize the intensity of the target protein bands (BRD2, BRD3, BRD4, c-MYC) to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[7]
Mandatory Visualizations
Caption: Mechanism of action for this compound leading to targeted protein degradation.
Caption: Experimental workflow for Western Blot analysis of BET protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Sample preparation for western blot | Abcam [abcam.com]
- 10. 細胞溶解(全タンパク質抽出) | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Determining the DC50 of PROTAC BET Degrader-12: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for determining the half-maximal degradation concentration (DC50) of PROTAC BET Degrader-12. Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins. This compound is a heterobifunctional molecule composed of the BET inhibitor (+)-JQ1 linked to a ligand for the DCAF11 E3 ubiquitin ligase.[1][2] This degrader selectively targets Bromodomain and Extra-Terminal (BET) family proteins, specifically BRD3 and BRD4, for ubiquitination and subsequent proteasomal degradation.[1][2] The degradation of these epigenetic readers disrupts key oncogenic signaling pathways, including the c-MYC pathway, making it a promising strategy for cancer therapy. This guide outlines the necessary procedures to quantify the degradation potency of this compound in a cellular context.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic regulators. They play a pivotal role in gene transcription by recognizing acetylated lysine (B10760008) residues on histones and other proteins. Dysregulation of BET protein function is implicated in the pathogenesis of numerous cancers due to their role in controlling the expression of key oncogenes such as c-MYC.
PROTAC technology offers a powerful approach to target and eliminate disease-causing proteins. This compound acts by forming a ternary complex between the target BET protein (BRD3/BRD4) and the DCAF11 E3 ligase, leading to the ubiquitination and proteasomal degradation of the BET protein. The potency of a PROTAC is quantified by its DC50 value, the concentration at which 50% of the target protein is degraded. This document provides a comprehensive guide to determine the DC50 of this compound.
Data Presentation
Table 1: Degradation Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Protein(s) | DC50 (nM) | Dmax (%) | Treatment Time (hours) |
| KBM7 | Chronic Myelogenous Leukemia | BRD3, BRD4 | 305.2[1][2] | >90 | 24 |
| RS4;11 | Acute Lymphoblastic Leukemia | BRD2, BRD3, BRD4 | 50 - 150 | >90 | 24 |
| MOLM-13 | Acute Myeloid Leukemia | BRD2, BRD3, BRD4 | 75 - 200 | >85 | 24 |
| 22Rv1 | Prostate Cancer | BRD2, BRD3, BRD4 | 100 - 250* | >80 | 24 |
*Note: The DC50 and Dmax values for RS4;11, MOLM-13, and 22Rv1 are representative values for potent BET degraders and should be experimentally determined for this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BET protein signaling pathway and the experimental workflow for determining the DC50 of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
Materials:
-
Cancer cell lines (e.g., KBM7, RS4;11, MOLM-13, 22Rv1)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well or 12-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density that allows for 60-80% confluency at the time of treatment.
-
For suspension cells, seed at a density of 0.5 - 1 x 10^6 cells/mL.
-
Allow cells to attach overnight (for adherent cells) or equilibrate for a few hours (for suspension cells).
-
-
Preparation of PROTAC Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1000, 300, 100, 30, 10, 3, 1, 0.3, 0.1, 0 nM).
-
Include a vehicle control (DMSO only) at the same final concentration as the highest PROTAC concentration (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Protocol 2: Western Blotting for BRD3 and BRD4 Degradation
Materials:
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-BRD3
-
Rabbit anti-BRD4
-
Mouse or Rabbit anti-GAPDH or anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD3, BRD4, and a loading control (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the band intensity of BRD3 and BRD4 to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 3: DC50 Determination
Data Analysis:
-
For each concentration of this compound, calculate the percentage of remaining BRD3 and BRD4 protein relative to the vehicle control (which is set to 100%).
-
The percentage of degradation is calculated as 100% - % remaining protein.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the DC50 value. Software such as GraphPad Prism or R can be used for this analysis.
Conclusion
This document provides a comprehensive framework for determining the DC50 of this compound. By following these detailed protocols, researchers can accurately quantify the degradation potency of this compound and further investigate its therapeutic potential. Adherence to best practices in cell culture and Western blotting is crucial for obtaining reliable and reproducible results. The provided diagrams offer a visual representation of the underlying biological pathways and the experimental process, aiding in the understanding and execution of these assays.
References
Application Note: Co-Immunoprecipitation to Demonstrate Ternary Complex Formation of PROTAC BET Degrader-12
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] By bringing the POI and E3 ligase into close proximity, PROTACs facilitate the formation of a crucial ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][]
The Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4) are epigenetic "readers" that regulate the transcription of key oncogenes, making them attractive targets in cancer therapy.[5][6][] PROTAC BET Degrader-12 is a specific PROTAC designed to target BET proteins. It functions by engaging BRD3 and BRD4 and recruiting the DCAF11 E3 ubiquitin ligase, thereby marking the BET proteins for degradation.[8][9]
Verifying the formation of the ternary complex is a critical step in confirming the mechanism of action for any PROTAC.[2][10] Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions within their native cellular environment.[11] This application note provides a detailed protocol for using Co-IP followed by Western blotting to demonstrate the formation of the BRD4-PROTAC BET Degrader-12-DCAF11 ternary complex in cells.
Principle of the Assay
The Co-IP procedure is designed to isolate a specific protein and its binding partners from a cell lysate.[12] To demonstrate the formation of the ternary complex induced by this compound, an antibody targeting one component of the complex, in this case, the DCAF11 E3 ligase, is used. This antibody, coupled to agarose (B213101) or magnetic beads, will "pull down" DCAF11 from the lysate. If the ternary complex has formed in the presence of the PROTAC, the BET protein (BRD4) will be co-precipitated along with DCAF11. The presence of BRD4 in the immunoprecipitated sample is then detected by Western blotting, providing direct evidence of the complex formation.[13] To ensure the complex is not immediately disassembled by proteasomal activity, cells are pre-treated with a proteasome inhibitor like MG132.[10][13]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism by which this compound induces the degradation of BET proteins. The PROTAC molecule acts as a molecular bridge, facilitating the interaction between the target BET protein (e.g., BRD4) and the DCAF11 E3 ligase. This proximity leads to the poly-ubiquitination of BRD4, which is then recognized and degraded by the cell's proteasome machinery.
References
- 1. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 2. resources.revvity.com [resources.revvity.com]
- 3. benchchem.com [benchchem.com]
- 5. BET Proteins Exhibit Transcriptional and Functional Opposition in the Epithelial-to-mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Ternary Complex Formation [promega.sg]
- 11. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies Using PROTAC BET Degrader-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system. PROTAC BET Degrader-12 is a heterobifunctional molecule designed to target Bromodomain and Extra-Terminal (BET) proteins, such as BRD2, BRD3, and BRD4, for degradation. As an epigenetic reader, BRD4 plays a crucial role in regulating the transcription of oncogenes like c-Myc, making it a compelling target in oncology. By inducing the degradation of BET proteins, this compound offers a potent and sustained pharmacological effect compared to traditional inhibitors.
While in vivo data for this compound is not extensively published, this document provides detailed application notes and protocols based on studies of structurally and functionally similar BET degraders, such as ARV-825 and BETd-260, to guide the design and execution of in vivo experiments.
Mechanism of Action
PROTAC BET degraders function by forming a ternary complex between the target BET protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome. The degradation of BET proteins leads to the downregulation of key oncogenic signaling pathways, ultimately resulting in reduced tumor cell proliferation and increased apoptosis.[1]
Data Presentation: In Vivo Efficacy of PROTAC BET Degraders
The following tables summarize quantitative data from in vivo studies of representative PROTAC BET degraders in various cancer models. This data can serve as a reference for designing studies with this compound.
Table 1: In Vivo Efficacy of ARV-825 in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Route | Tumor Growth Inhibition (TGI) | Reference |
| Thyroid Carcinoma | TPC-1 | SCID Mice | 5 or 25 mg/kg, daily | Oral | Potent inhibition | [2] |
| Gastric Cancer | HGC27 | Nude Mice | 10 mg/kg, daily for 20 days | Intraperitoneal | Significantly reduced tumor burden | |
| Neuroblastoma | SK-N-BE(2) | Nude Mice | 5 mg/kg, daily for 20 days | Intraperitoneal | Profoundly reduced tumor growth | [3] |
| T-cell Acute Lymphoblastic Leukemia | CCRF-CEM | Nude Mice | 10 mg/kg, daily for 14 days | Intraperitoneal | Significantly reduced tumor growth | |
| NUT Carcinoma | 3T3-BRD4-NUT | Nude Mice | 10 mg/kg, daily for 21 days | Intraperitoneal | Significantly decreased tumor burden | [4] |
Table 2: In Vivo Efficacy of BETd-260 in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Route | Tumor Growth Inhibition (TGI) | Reference |
| Acute Leukemia | RS4;11 | SCID Mice | 5 mg/kg, every other day, 3x/week for 3 weeks | Intravenous | >90% tumor regression | [5][6] |
| Osteosarcoma | MNNG/HOS | BALB/c Nude Mice | 5 mg/kg, 3x/week for 3 weeks | Intravenous | ~94% TGI | [7][8] |
Experimental Protocols
The following are generalized protocols for conducting in vivo studies with PROTAC BET degraders, synthesized from methodologies reported in the literature. These should be adapted based on the specific characteristics of this compound and the chosen experimental model.
Protocol 1: Xenograft Tumor Model Establishment
-
Cell Culture: Culture the desired cancer cell line under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice), typically 6-8 weeks old.
-
Cell Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.[9]
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Protocol 2: PROTAC Formulation and Administration
-
Formulation: The formulation will depend on the physicochemical properties of this compound and the intended route of administration.
-
For Intravenous (i.v.) Injection: A common vehicle is a solution of DMSO, PEG300, Tween-80, and saline. For example, a stock solution in DMSO can be diluted with PEG300, followed by the addition of Tween-80 and saline.[5]
-
For Intraperitoneal (i.p.) Injection: A vehicle such as 10% Kolliphor® HS15 can be used.[10]
-
For Oral (p.o.) Gavage: A common vehicle is 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.[9]
-
-
Administration:
-
Administer the PROTAC or vehicle control according to the predetermined dosing schedule (e.g., daily, every other day).
-
The volume of administration should be adjusted based on the animal's body weight.
-
Protocol 3: Efficacy and Pharmacodynamic Assessment
-
Tumor Volume Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.[9]
-
-
Body Weight Monitoring:
-
Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, or at specified time points, euthanize a subset of animals.
-
Collect tumor tissue and/or blood samples.
-
Analyze the levels of BET proteins (BRD2, BRD3, BRD4) and downstream targets (e.g., c-Myc, Bcl-xL, cleaved PARP) by Western blotting or immunohistochemistry (IHC) to confirm target engagement and degradation.[11][7]
-
Signaling Pathways and Logical Relationships
The degradation of BET proteins by PROTACs disrupts key signaling pathways involved in cancer cell proliferation and survival. A primary downstream effect is the suppression of the oncogene c-Myc.[12][13] This, in turn, affects the expression of c-Myc target genes, including those involved in cell cycle progression and apoptosis, such as Bcl-2 family members.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 3. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARV-825 Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC BET Degrader-12 in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "PROTAC BET Degrader-12" (referred to herein as BETd-12) is a placeholder name for a representative BET (Bromodomain and Extra-Terminal) protein degrader. The following guidelines are based on published data for well-characterized BET PROTACs such as ARV-771, dBET1, and MZ1. Researchers must conduct dose-finding and toxicology studies to determine the optimal and safe dosage for any specific molecule. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.[1] A BET PROTAC, such as BETd-12, is designed to specifically eliminate BET proteins (BRD2, BRD3, and BRD4) from cells.[2] These molecules consist of a ligand that binds to a BET protein, a second ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a chemical linker that connects the two.[2] By inducing the proximity of a BET protein and an E3 ligase, the PROTAC facilitates the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome.[2]
BET proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes, including c-MYC.[3] Their degradation by PROTACs can lead to decreased cancer cell proliferation, increased apoptosis, and tumor regression, making them a promising therapeutic strategy in oncology.[2]
Quantitative Data Summary
The following tables summarize typical dosage and formulation data for representative BET PROTACs in preclinical mouse models. This information serves as a starting point for designing in vivo studies with a new BET degrader like BETd-12.
Table 1: In Vivo Dosage and Administration of Representative BET PROTACs
| Compound | Animal Model | Dosage Range | Administration Route | Dosing Schedule | Reference |
| ARV-771 | Nu/Nu mice (22Rv1 Xenograft) | 10 - 30 mg/kg | Subcutaneous (s.c.) | Once daily | [4][5] |
| ARV-771 | Nude mice (HepG2 Xenograft) | 20 mg/kg | Subcutaneous (s.c.) | Every other day | [6] |
| dBET1 | Nude mice (MV4;11 Xenograft) | 50 mg/kg | Intraperitoneal (i.p.) | Once daily | [7] |
| MZ1 | BALB/c nu/nu (BT474 Xenograft) | 10 mg/kg | Intraperitoneal (i.p.) | 5 days/week | [8] |
| BETd-260 | MNNG/HOS Xenograft | 5 mg/kg | Intravenous (i.v.) | 3 times/week | [9] |
Table 2: Common Vehicle Formulations for In Vivo Studies
| Vehicle Composition | Compound | Application | Reference |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ARV-771 | Subcutaneous Injection | [6] |
| 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS | General PROTAC | Subcutaneous Injection | [10] |
| Kolliphor-based solution | General PROTAC | Oral Gavage | [11] |
Signaling Pathway and Mechanism of Action
BET proteins are critical regulators of gene transcription. They bind to acetylated lysine (B10760008) residues on histones, particularly at super-enhancers, which control the expression of major oncogenes like c-MYC.[3] The degradation of BET proteins by a PROTAC prevents this interaction, leading to transcriptional repression of these key genes and subsequent anti-tumor effects.
Caption: Mechanism of action for a BET PROTAC degrader (BETd-12).
Experimental Protocols
Formulation of BETd-12 for In Vivo Administration
Due to their physicochemical properties, PROTACs often have low aqueous solubility and require specific formulations for in vivo use.[11][12] A common approach involves using a co-solvent system.
Materials:
-
BETd-12 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Protocol:
-
Calculate the total amount of BETd-12 required for the study based on the dose, number of animals, and dosing schedule.
-
Prepare the vehicle solution. For a common formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
Measure the required volume of DMSO.
-
Add the BETd-12 powder to the DMSO and vortex or sonicate until fully dissolved to create a stock solution.
-
Add the PEG300 to the DMSO/BETd-12 solution and mix thoroughly.
-
Add the Tween 80 and mix until the solution is homogeneous.
-
Add the saline or PBS dropwise while continuously vortexing to prevent precipitation.
-
-
The final solution should be clear. Prepare fresh on the day of use.[6]
-
Calculate the final concentration needed to deliver the desired dose in a standard injection volume (e.g., 100 µL or 5-10 mL/kg for mice).
Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical study to evaluate the anti-tumor efficacy of BETd-12.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Cancer cell line of interest (e.g., MV4;11 for AML, 22Rv1 for prostate cancer)
-
Matrigel (optional, to support initial tumor growth)
-
Calipers for tumor measurement
-
Formulated BETd-12 and vehicle control
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS, potentially mixed 1:1 with Matrigel) into the flank of each mouse.[13]
-
Tumor Growth and Randomization: Monitor tumor growth 2-3 times per week using calipers. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.[14]
-
Treatment Administration: Administer the formulated BETd-12 or vehicle control according to the planned dose, route (e.g., i.p. or s.c.), and schedule. Monitor animal body weight and general health throughout the study.
-
Efficacy Monitoring: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length × Width²)/2.[10]
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration. Collect tumors and other tissues for pharmacodynamic analysis.
Pharmacodynamic (PD) Analysis
PD studies are crucial to confirm that BETd-12 is degrading its target in vivo.
Protocol:
-
Sample Collection: At specified time points after the final dose (e.g., 2, 8, 24 hours), euthanize a subset of mice from both treatment and control groups.
-
Tissue Processing: Collect tumors and/or other relevant tissues. Flash-freeze samples in liquid nitrogen or process them immediately for protein extraction (for Western blot) or fixation (for immunohistochemistry).
-
Western Blot Analysis:
-
Homogenize tumor tissue and extract proteins using a suitable lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the bands.
-
Quantify band intensity to determine the percentage of protein degradation compared to the vehicle-treated group.[5]
-
-
Immunohistochemistry (IHC):
-
Fix, embed, and section the tumor tissues.
-
Perform antigen retrieval and block non-specific binding.
-
Incubate sections with primary antibodies for BRD4, c-MYC, or proliferation markers like Ki-67.
-
Stain with a secondary antibody and a detection system.
-
Image the slides and perform semi-quantitative or quantitative analysis of protein expression.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy and PD study.
Caption: General workflow for an in vivo xenograft study.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. ARV-771 | PROTAC | BET Degrader | TargetMol [targetmol.com]
- 7. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MZ1 co-operates with trastuzumab in HER2 positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Measuring the Downstream Effects of PROTAC BET Degrader-12: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for characterizing the downstream cellular effects of PROTAC BET Degrader-12. This novel Proteolysis Targeting Chimera (PROTAC) induces the degradation of Bromodomain and Extra-Terminal (BET) proteins, primarily BRD3 and BRD4, through a DCAF11-dependent mechanism.[1] The degradation of these epigenetic readers leads to significant changes in gene transcription and subsequent cellular processes, making it a promising therapeutic strategy in oncology and other diseases.[2][]
This guide offers a framework for assessing the efficacy and mechanism of action of this compound, from initial protein degradation to broader effects on cell viability and gene expression.
Mechanism of Action
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system.[4][5] It consists of a ligand that binds to BET proteins (specifically the bromodomains) and another ligand that recruits the DCAF11 E3 ubiquitin ligase.[1] This dual binding induces the formation of a ternary complex between the BET protein, the PROTAC, and the E3 ligase.[6] This proximity facilitates the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome.[6][7] The degradation of BET proteins, which are key regulators of oncogenes like c-MYC, leads to anti-proliferative and pro-apoptotic effects.[6][8]
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative metrics for evaluating the downstream effects of BET degraders. Note that specific values for this compound may vary depending on the cell line and experimental conditions. The data presented here is representative of typical BET PROTACs.
Table 1: Protein Degradation Efficiency
| Parameter | Cell Line | Value | Description |
| DC50 | KBM7 | 305.2 nM[1] | Concentration for 50% maximal degradation. |
| Dmax | Various | >90% | Maximum percentage of protein degradation. |
| Time to Dmax | Various | 2-4 hours[6] | Time to reach maximum protein degradation. |
Table 2: Anti-proliferative Activity
| Parameter | Cell Line | Value (Representative) | Description |
| IC50 / GI50 | RS4;11 | <1 nM | Concentration for 50% inhibition of cell growth.[9] |
| IC50 / GI50 | MOLM-13 | ~5 nM | Concentration for 50% inhibition of cell growth.[9] |
| IC50 / GI50 | Triple-Negative Breast Cancer Lines | Low nM range | Concentration for 50% inhibition of cell growth.[10] |
Experimental Protocols
Protocol 1: Western Blotting for BET Protein Degradation
This protocol is to quantify the degradation of BRD3 and BRD4 proteins following treatment with this compound.
Caption: Western Blotting Experimental Workflow.
Materials:
-
This compound
-
Cell line of interest (e.g., KBM7, RS4;11)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD3, anti-BRD4, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.[6]
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 nM to 1000 nM.[11]
-
Treat cells with varying concentrations of the degrader or DMSO vehicle control for a specified time (e.g., 2, 4, 8, 16, 24 hours).[6]
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer containing inhibitors.[6]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[12]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by size on an SDS-PAGE gel.[13]
-
Transfer the separated proteins to a PVDF membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis:
Protocol 2: Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)[14][15]
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Treat cells with the degrader or vehicle control.
-
-
Incubation:
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
-
Data Acquisition and Analysis:
-
Measure absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Plot a dose-response curve and determine the IC50 or GI50 value using non-linear regression.[11]
-
Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the mRNA levels of downstream target genes, such as c-MYC and BCL2, following treatment with this compound.
Caption: RT-qPCR Experimental Workflow.
Materials:
-
This compound
-
Cell line of interest
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., c-MYC, BCL2) and housekeeping genes (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound or vehicle control for a suitable duration (e.g., 6, 12, or 24 hours).
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.[17]
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[17]
-
-
Quantitative PCR:
-
Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the expression of one or more stable housekeeping genes.[18]
-
Present the data as fold change relative to the vehicle-treated control.
-
Downstream Signaling Pathways
Degradation of BET proteins by this compound primarily impacts transcriptional regulation, leading to the downregulation of key oncogenes and cell cycle regulators, and the induction of apoptosis.
Caption: Key Downstream Signaling Consequences of BET Protein Degradation.
The primary downstream effector of BET protein degradation is the suppression of the master oncogenic transcription factor, c-MYC.[6][8] This leads to a cascade of events including the downregulation of anti-apoptotic proteins like BCL-2 and MCL-1, and cell cycle regulators, ultimately resulting in decreased cell proliferation, cell cycle arrest, and apoptosis.[10][19][20] Researchers should consider evaluating these key nodes to understand the comprehensive cellular impact of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 4. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Considerations for accurate gene expression measurement by reverse transcription quantitative PCR when analysing clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Gene Expression Analysis by RT-qPCR Following Treatment with PROTAC BET Degrader-12
Audience: Researchers, scientists, and drug development professionals in oncology and drug discovery.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, including BRD2, BRD3, and BRD4, are crucial epigenetic "readers" that regulate gene transcription.[1][2][3] They play a key role by binding to acetylated lysine (B10760008) residues on histones, which recruits transcriptional machinery to promoters and enhancers, driving the expression of key oncogenes like c-MYC and anti-apoptotic proteins like BCL2.[4][5][6] Dysregulation of BET proteins is implicated in various cancers, making them a prime therapeutic target.[2][7]
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to induce targeted protein degradation.[7][] These heterobifunctional molecules consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[7][9] PROTAC BET Degrader-12 is designed to simultaneously bind to a BET protein and an E3 ligase, inducing the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the BET protein by the proteasome.[7][]
This application note provides a detailed protocol for using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) to measure the downstream transcriptional effects of BET protein degradation induced by this compound, specifically the downregulation of key target genes.
Mechanism of Action & Signaling Pathway
This compound induces the degradation of BET proteins, primarily BRD4, which is a key transcriptional co-activator. The degradation of BRD4 from chromatin, particularly at super-enhancer regions, leads to the suppression of transcription of critical oncogenes such as c-MYC and BCL2.[4][5][6] This reduction in oncogene expression can inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in cancer cells.[4][10] RT-qPCR is an essential tool to quantify the reduction in mRNA levels of these target genes, thereby validating the functional consequence of BET protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 3. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting PROTAC BET Degrader-12 experiments
Welcome to the technical support center for PROTAC BET Degrader-12. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) domain-containing proteins.[1][2][3] Specifically, it degrades BRD3 and BRD4 in a DCAF11-dependent manner.[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to the target BET proteins ((+)-JQ-1), a ligand that recruits the DCAF11 E3 ubiquitin ligase, and a linker connecting the two.[1][2] By bringing the BET protein and the E3 ligase into close proximity, this compound facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome.[4]
Q2: What are the physical and chemical properties of this compound?
| Property | Value |
| Catalog Number | HY-158764[1] |
| Molecular Formula | C48H47ClN8O4S[1] |
| Molecular Weight | 867.46 g/mol [1] |
| Target | BET Proteins (BRD3, BRD4)[1][2][3] |
| Pathway | PROTAC, Epigenetics[1] |
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored at 4°C and protected from light.[1] For long-term storage, it is recommended to prepare stock solutions in a suitable solvent like DMSO and store them at -80°C for up to 6 months or -20°C for up to 1 month, always protected from light.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q4: In which solvent can I dissolve this compound?
This compound is soluble in DMSO. For in vitro experiments, a stock solution of up to 100 mg/mL (115.28 mM) can be prepared in DMSO, which may require ultrasonication to fully dissolve.[1]
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments with this compound.
Problem 1: No or Inefficient Target Degradation
If you observe minimal or no degradation of BRD3/BRD4, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration (DC50).[5][6] |
| Inappropriate Time Point | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal degradation.[4][7] |
| Low E3 Ligase Expression | Confirm the expression of DCAF11 in your cell line using techniques like Western blot or qPCR. If expression is low, consider using a different cell line.[6] |
| Poor Cell Permeability | While this compound is designed to be cell-permeable, issues can arise. Ensure proper dissolution in DMSO and consider using permeability assays if problems persist.[5] |
| Compound Instability | Assess the stability of the PROTAC in your cell culture medium over the course of the experiment.[5] |
| Experimental Conditions | Ensure consistent cell passage number, confluency, and overall cell health, as these can impact the ubiquitin-proteasome system.[5] |
Troubleshooting Workflow for Lack of Degradation
Caption: A step-by-step workflow for troubleshooting experiments where target protein degradation is not observed.
Problem 2: The "Hook Effect"
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[5]
| Symptom | Suggested Solution |
| Bell-shaped dose-response curve (degradation decreases at higher concentrations) | Perform a wide dose-response experiment, including very low (pM to nM range) and high concentrations, to fully characterize the curve and identify the optimal concentration range.[5][6] |
| Reduced degradation at expectedly high concentrations | Test lower concentrations of the PROTAC (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.[5] |
Problem 3: Off-Target Effects
Off-target effects can manifest as unexpected cellular phenotypes or degradation of proteins other than BRD3/BRD4.
| Potential Cause | Suggested Solution |
| Non-specific binding | Use a more selective binder for your protein of interest if designing a new PROTAC. For existing PROTACs, perform proteomics studies to identify off-target proteins. |
| Linker-mediated interactions | Varying the linker length and composition can improve selectivity in newly designed PROTACs.[5] |
| High PROTAC concentration | Use the lowest effective concentration that induces target degradation to minimize off-target effects. |
Experimental Protocols
Protocol 1: Western Blot for BET Protein Degradation
This protocol details the steps to quantify the degradation of BRD3 and BRD4 in cells treated with this compound.
Materials:
-
This compound
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD3, anti-BRD4, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).[4][8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer containing inhibitors.[4][8] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[8]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD3, BRD4, and the loading control overnight at 4°C.[4]
-
Wash the membrane three times with TBST.[4]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[4]
-
-
Detection: Apply an ECL substrate and visualize the protein bands using an imaging system.[4] Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay
This protocol outlines the procedure to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell culture reagents and appropriate cell line (e.g., KBM7)[1]
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range for a dose-response experiment is 0.1 nM to 10 µM.[8] Include a vehicle control (DMSO).
-
Incubation: Remove the existing medium and add the medium containing the different concentrations of the PROTAC or vehicle control. Incubate the cells for a specified period (e.g., 48 to 72 hours).[8]
-
Data Acquisition: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.[8] Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the log of the degrader concentration and use non-linear regression to calculate the IC50 or DC50 value.[4][8]
Visualizations
Mechanism of Action for this compound
Caption: The mechanism of action of this compound, leading to the degradation of BET proteins.
References
Technical Support Center: Enhancing PROTAC BET Degrader-12 Cell Permeability
Welcome to the technical support center for improving the cell permeability of PROTAC BET Degrader-12. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing low cell permeability?
A1: PROTACs, including BET Degrader-12, often exhibit poor cell permeability due to their high molecular weight (typically >800 Da) and large polar surface area, which places them "beyond the Rule of Five" (bRo5) for oral bioavailability.[1][2] These characteristics hinder their ability to passively diffuse across the lipid bilayer of the cell membrane.
Q2: What are the main strategies to improve the cell permeability of my BET degrader?
A2: There are three primary strategies to enhance the cellular uptake of this compound:
-
Chemical Modification: Altering the chemical structure of the PROTAC itself.[1]
-
Formulation Strategies: Encapsulating or mixing the PROTAC with other molecules to improve its delivery properties.[3][4]
-
Advanced Delivery Systems: Conjugating the PROTAC to a targeting moiety that facilitates cell entry.[2][]
Q3: How can I experimentally measure the cell permeability of my PROTAC?
A3: The two most common in vitro assays for assessing PROTAC cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.[1][6] PAMPA is a high-throughput, cell-free assay that measures passive diffusion, while the Caco-2 assay is a cell-based model that can also account for active transport and efflux mechanisms.[1][6]
Q4: Should I choose the PAMPA or Caco-2 assay for my experiments?
A4: The choice depends on your research stage and goals. PAMPA is ideal for rapid, early-stage screening of multiple compounds due to its low cost and high throughput.[1] However, for a more comprehensive and physiologically relevant assessment that can predict in vivo absorption, the Caco-2 assay is recommended as it can identify compounds subject to active transport or efflux.[1][7]
Troubleshooting Guides
Issue 1: Low Permeability Observed in PAMPA Assay
If your this compound shows low apparent permeability (Papp) values in a PAMPA assay, consider the following troubleshooting steps:
-
Problem: The inherent physicochemical properties of the PROTAC are limiting passive diffusion.
-
Solution 1: Linker Optimization. The linker region offers significant flexibility for modification.[8]
-
Strategy: Replace flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid structures like a 1,4-disubstituted phenyl ring, which has been shown to improve permeability.[8]
-
Strategy: Incorporate cationic and rigid moieties such as piperidine (B6355638) or piperazine (B1678402) into the linker to potentially improve both rigidity and water solubility.[1]
-
-
Solution 2: Amide-to-Ester Substitution. Amide bonds can contribute to poor permeability.
-
Strategy: Replace an amide bond in the linker or at the warhead-linker junction with an ester. This bioisosteric replacement can reduce polarity and the number of hydrogen bond donors, leading to improved permeability.[9]
-
-
Solution 3: Introduce Intramolecular Hydrogen Bonds.
-
Strategy: Redesign the PROTAC to encourage the formation of intramolecular hydrogen bonds. This can help the molecule adopt a more compact, "ball-like" conformation, effectively shielding polar groups and reducing the molecule's size and polarity to facilitate membrane passage.[8]
-
Issue 2: Poor Recovery and High Efflux Ratio in Caco-2 Assay
Low recovery or a high efflux ratio in a Caco-2 assay suggests issues with non-specific binding, low solubility in the assay buffer, or that the PROTAC is a substrate for efflux pumps.
-
Problem: The PROTAC is binding to the plate or being actively transported out of the cells.
-
Solution 1: Modify Assay Buffer. Standard protein-free buffers may not be suitable for lipophilic PROTACs.
-
Solution 2: Prodrug Strategy. Masking polar functional groups can improve passive diffusion and bypass efflux transporters.
-
Solution 3: Formulation Approaches.
-
Strategy: Formulate the PROTAC into an amorphous solid dispersion (ASD) using a polymer excipient like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS).[4] ASDs can enhance the solubility and dissolution of poorly soluble compounds.[4]
-
Issue 3: Limited In Vivo Efficacy Despite Good In Vitro Permeability
If your optimized PROTAC shows good permeability in vitro but fails to demonstrate efficacy in animal models, the issue may lie in poor bioavailability, rapid clearance, or off-target toxicity.[3][12]
-
Problem: The PROTAC is not reaching the target tissue in sufficient concentrations or for a sufficient duration.
-
Solution 1: Nanoparticle-Based Delivery. Encapsulating the PROTAC can protect it from degradation and improve its pharmacokinetic profile.[3]
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Solution 2: Antibody-PROTAC Conjugates (Ab-PROTACs). For targeted delivery to specific cell types, such as cancer cells.
Quantitative Data Summary
Table 1: Impact of Chemical Modifications on PROTAC Permeability
| Modification Strategy | Original PROTAC | Modified PROTAC | Permeability Assay | Original Papp (x 10⁻⁶ cm/s) | Modified Papp (x 10⁻⁶ cm/s) | Fold Improvement | Reference |
| Amide-to-Ester Substitution | MZ1 (Amide) | Ester Analog | PAMPA | 0.01 | 0.2 | 20 | [1] |
| Amide-to-Ester Substitution | ARV-771 (Amide) | Ester Analog | PAMPA | 0.1 | 0.3 | 3 | [1] |
| Linker Modification | PEG Linker | Phenyl Ring Linker | Caco-2 | Low | Improved | - | [15] |
Table 2: Permeability Data for Various PROTACs in Different Assays
| PROTAC | E3 Ligase Ligand | Permeability Assay | A2B Papp (x 10⁻⁶ cm/s) | B2A Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC 14 | Cereblon | Caco-2 | 1.7 | 14.1 | 8.4 | [7] |
| PROTAC 20b | VHL | Caco-2 | 0.35 | 0.24 | ~0.7 | [7] |
| PROTAC 19 | Adamantyl | PAMPA | 2.3 | - | - | [7] |
| MZ1 | VHL | PAMPA | ≤0.006 | - | - | [16] |
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines the general steps for assessing the passive permeability of this compound.
Materials:
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96-well MultiScreen-IP PAMPA filter plate (e.g., Millipore MAIPNTR10)
-
96-well acceptor plate
-
Lecithin in dodecane (B42187) solution (1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
LC-MS/MS system for analysis
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Prepare Artificial Membrane: Carefully pipette 5 µL of the 1% lecithin/dodecane solution onto the membrane of each well in the donor filter plate. Allow it to impregnate the membrane for 5 minutes.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be less than 1%.
-
Start Assay: Add 150 µL of the donor solution to each well of the donor plate.
-
Assemble Plates: Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are in contact with the acceptor solution.
-
Incubation: Incubate the assembled plate at room temperature for 5-16 hours in a sealed container with a wet paper towel to minimize evaporation.[17]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Analyze the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]a = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
Protocol 2: Caco-2 Permeability Assay
This protocol provides a method for assessing permeability, including active transport and efflux, using Caco-2 cells, which mimic the human intestinal epithelium.[6]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell plates with 0.4 µm pore size polycarbonate membrane inserts
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Transport buffer supplemented with 0.25% BSA
-
PROTAC stock solution in DMSO
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a density of ~60,000 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. Additionally, perform a Lucifer yellow permeability test. A low permeability of Lucifer yellow indicates a tight monolayer.
-
Prepare Cell Monolayers: Wash the Caco-2 monolayers twice with pre-warmed transport buffer. Pre-incubate the cells in the transport buffer for 30 minutes at 37°C.
-
Prepare Dosing Solutions: Prepare the PROTAC dosing solution in the transport buffer (with 0.25% BSA to improve recovery).[10]
-
Apical to Basolateral (A-B) Permeability:
-
Remove the buffer from the apical (upper) chamber and add the PROTAC dosing solution.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
Remove the buffer from the basolateral chamber and add the PROTAC dosing solution.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the PROTAC is a substrate of active efflux transporters.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for assessing and improving PROTAC permeability.
Caption: Logical relationship between PROTAC properties and permeability issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. scispace.com [scispace.com]
- 10. enamine.net [enamine.net]
- 11. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Cancer-Specific Delivery of Proteolysis-Targeting Chimeras (PROTACs) and Their Application to Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
PROTAC BET Degrader-12 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with PROTAC BET Degrader-12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to selectively target and degrade Bromodomain and Extra-Terminal (BET) proteins, such as BRD2, BRD3, and BRD4.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to BET proteins (based on the inhibitor (+)-JQ1), a ligand that recruits the DCAF11 E3 ubiquitin ligase, and a linker connecting the two.[1][2][3] By bringing the BET protein and the E3 ligase into close proximity, it facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome.[4][5][6] This targeted degradation leads to the suppression of key oncogenes like c-MYC, resulting in decreased cancer cell proliferation and increased apoptosis.[6]
Q2: What are the main solubility challenges with this compound?
A2: Like many PROTACs, this compound has a high molecular weight (867.46 g/mol ) and is hydrophobic, leading to poor aqueous solubility.[2][7] The manufacturer's data sheet indicates good solubility in DMSO (100 mg/mL), but it can precipitate when diluted into aqueous buffers or cell culture media, a phenomenon known as "crashing out."[2][8] This can lead to inconsistent and unreliable experimental results.
Q3: How should I prepare stock and working solutions of this compound to avoid precipitation?
A3: Proper handling and dilution are crucial. Refer to the detailed experimental protocol below for preparing solutions for in vitro cell-based assays. The key is to make a high-concentration stock in 100% DMSO and then perform serial dilutions in pre-warmed media while vortexing to minimize rapid solvent exchange.[8]
Q4: My PROTAC isn't causing degradation of BET proteins. What are the common reasons for this?
A4: There are several potential reasons for a lack of activity:
-
Poor Cell Permeability: Due to its size, the PROTAC may not be efficiently entering the cells.[9]
-
Incorrect E3 Ligase: Ensure the target cells express the DCAF11 E3 ligase.[8]
-
Suboptimal Concentration: The concentration might be too low to be effective or too high, leading to the "hook effect" where the formation of binary complexes (PROTAC-BET or PROTAC-E3 ligase) is favored over the productive ternary complex.[9]
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Compound Instability: The PROTAC may be unstable in the cell culture medium over the course of the experiment.[9]
-
Experimental Error: Verify cell health, passage number, and reagent quality.[9]
Q5: What is the "hook effect" and how can I avoid it?
A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[9] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the required ternary complex for degradation.[9] To avoid this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[9]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
-
Symptom: Immediate or gradual appearance of a precipitate or cloudiness after diluting the DMSO stock solution into aqueous cell culture media.
-
Potential Cause: The compound's concentration exceeds its solubility limit in the aqueous environment.[8]
-
Solutions:
-
Follow the Recommended Solubilization Protocol: Use the detailed step-by-step protocol provided below for preparing working solutions.
-
Pre-warm the Media: Always use cell culture media pre-warmed to 37°C for dilutions.[8]
-
Serial Dilution: Perform an intermediate dilution of the high-concentration DMSO stock in pre-warmed media before preparing the final working concentrations.[8]
-
Gentle Mixing: Add the compound dropwise while gently vortexing the media to ensure gradual mixing.[8]
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your experiment, as higher concentrations can be toxic to cells and affect compound solubility.
-
Issue 2: Inconsistent or No BET Protein Degradation Observed
-
Symptom: Western blot analysis shows no significant decrease in BRD2/3/4 levels after treatment with this compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of PROTAC activity.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 100 mg/mL (115.28 mM) | [2] |
| (+)-JQ1 (Warhead) | Phosphate Buffer (pH 7.4) | 37.5 µM | [5] |
| Birabresib (BET Inhibitor) | Phosphate Buffer (pH 7.4) | 23.4 µM | [5] |
| JQ1-based PROTAC (Triazole linker) | Phosphate Buffer (pH 7.4) | 80.8 µM | [5] |
| JQ1-based PROTAC (Thiadiazole linker) | Phosphate Buffer (pH 7.4) | 12.0 µM | [5] |
| PROTAC 89 (JQ1-based) | 0.01 M HCl (pH 2.0) | 5034 µM | [2] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions for Cell-Based Assays
Objective: To prepare solutions of this compound for cell culture experiments while minimizing precipitation.
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution (10 mM):
-
Carefully weigh out the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.867 mg of the compound in 100 µL of DMSO.
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.[2]
-
Store the 10 mM stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
-
Create an Intermediate Dilution (100 µM):
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare a 100 µM intermediate dilution by diluting the 10 mM stock 1:100 in pre-warmed (37°C) complete cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium.
-
Mix immediately by gentle vortexing.
-
-
Prepare Final Working Solutions:
-
Perform serial dilutions from the 100 µM intermediate solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1 nM to 1000 nM).
-
Ensure the final concentration of DMSO in the cell culture wells is below 0.5% to avoid solvent-induced toxicity.
-
Visually inspect the final working solutions for any signs of precipitation before adding them to the cells.
-
Protocol 2: Western Blot for BET Protein Degradation
Objective: To quantify the degradation of BRD2, BRD3, and BRD4 in cancer cells following treatment with this compound.[3][4]
Procedure:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., KBM7, RS4;11) at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).[6]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.[4]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Quantify the band intensities using densitometry software and normalize to the loading control.[3]
-
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound-induced BET protein degradation on cell viability and proliferation.[4][10]
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a suitable density.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 1-4 hours. Add solubilization solution to dissolve the formazan (B1609692) crystals and read the absorbance.[11]
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well and measure the luminescence using a plate reader.[4]
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Antibody Conjugation of a Chimeric BET Degrader Enables in vivo Activity | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing PROTAC BET Degrader-12 in Solution
Disclaimer: The following technical support guide has been generated using a representative well-characterized BET degrader PROTAC, MZ1, as a model, due to the lack of specific public data for a compound named "PROTAC BET Degrader-12". The principles and methodologies described are generally applicable to small molecule PROTACs and can serve as a valuable resource for handling similar compounds.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers maintain the stability and activity of this compound in solution.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving and storing this compound?
For initial stock solutions, it is highly recommended to use anhydrous dimethyl sulfoxide (B87167) (DMSO). DMSO is a versatile solvent that can dissolve a wide range of organic molecules and is generally compatible with most downstream cellular assays when used at low final concentrations (typically <0.5%). For long-term storage, stock solutions in DMSO should be aliquoted into small volumes and stored at -80°C to minimize freeze-thaw cycles.
2. How should I prepare aqueous working solutions of this compound for cell-based assays?
To prepare aqueous working solutions, dilute the DMSO stock solution directly into your pre-warmed cell culture medium or buffered solution (e.g., PBS) immediately before use. It is crucial to ensure rapid and thorough mixing to prevent the compound from precipitating. Due to the hydrophobic nature of many PROTACs, their solubility in aqueous solutions is limited. Therefore, preparing fresh dilutions for each experiment is recommended to ensure consistent results.
3. What are the common signs of degradation or instability of this compound?
Signs of degradation or instability can manifest in several ways:
-
Loss of Potency: A noticeable increase in the concentration required to achieve the desired biological effect (e.g., degradation of the target protein).
-
Precipitation: The appearance of visible particulates in the solution, either in the stock solution or after dilution into aqueous media.
-
Inconsistent Results: High variability in experimental outcomes between different experiments or even within the same experiment.
-
Changes in Appearance: Discoloration of the solution.
4. How can I assess the stability of my this compound solution?
The stability of your PROTAC solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can detect the presence of the intact compound and any degradation products. Functionally, you can perform a dose-response experiment to determine the concentration at which 50% of the target protein is degraded (DC50) and compare it to the expected value or a previously established baseline.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Compound Activity | Degradation: The PROTAC may have degraded due to improper storage, multiple freeze-thaw cycles, or instability in aqueous solution. | - Prepare a fresh stock solution from powder. - Aliquot stock solutions to minimize freeze-thaw cycles. - Prepare aqueous dilutions immediately before use. - Confirm compound integrity using HPLC or LC-MS. |
| Precipitation in Aqueous Solution | Low Aqueous Solubility: Many PROTACs have poor solubility in aqueous buffers and cell culture media. | - Decrease the final concentration of the PROTAC in the aqueous solution. - Increase the concentration of DMSO in the final working solution (while staying within the cell line's tolerance, typically <0.5%). - Use a solubilizing agent, such as Pluronic F-68, if compatible with your assay. |
| Inconsistent Experimental Results | Incomplete Solubilization: The PROTAC may not be fully dissolved in the stock or working solution. | - Ensure the compound is completely dissolved in DMSO before making aqueous dilutions. Gentle warming and vortexing can aid dissolution. - After diluting into aqueous media, mix thoroughly. |
| Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware. | - Use low-adhesion microplates and pipette tips. - Include a non-ionic surfactant in your buffers if appropriate for the experiment. |
Experimental Protocols
Protocol 1: Assessment of PROTAC Stability by HPLC
-
Preparation of Samples:
-
Prepare a solution of this compound at a known concentration (e.g., 10 µM) in the desired solvent (e.g., PBS, cell culture medium).
-
Prepare a control sample in a stable solvent like DMSO.
-
Incubate the test solution under the desired conditions (e.g., 37°C for 24 hours).
-
-
HPLC Analysis:
-
Inject a small volume (e.g., 10 µL) of the initial solution (time 0) and the incubated solution onto a C18 reverse-phase HPLC column.
-
Run a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Monitor the elution of the compound using a UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Compare the peak area of the PROTAC in the incubated sample to the peak area at time 0. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing PROTAC stability in solution.
Caption: Troubleshooting decision tree for PROTAC experiments.
Caption: Mechanism of action for a PROTAC BET degrader.
minimizing off-target effects of PROTAC BET Degrader-12
Welcome to the technical support center for PROTAC BET Degrader-12. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this molecule while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) proteins.[1][2] Specifically, it has been shown to degrade BRD3 and BRD4 in a DCAF11-dependent manner.[1][2] It is composed of a ligand that binds to the BET protein, a linker, and a ligand that recruits the DCAF11 E3 ubiquitin ligase.[1] This ternary complex formation (BET protein - this compound - DCAF11) leads to the ubiquitination of the BET protein, marking it for degradation by the proteasome.[3]
Q2: What are the potential sources of off-target effects with this compound?
A2: Off-target effects with PROTACs can stem from several factors:
-
Warhead Specificity: The ligand binding to the BET protein may have some affinity for other proteins with similar binding domains.
-
E3 Ligase Ligand Effects: The ligand recruiting the E3 ligase could independently have biological activities or affect the degradation of other proteins.[4][5]
-
Formation of Alternative Ternary Complexes: The PROTAC could induce the degradation of proteins other than the intended BET target by forming a ternary complex with them and the E3 ligase.[6]
Q3: How can I minimize the "hook effect" when using this compound?
A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[7][8] This occurs because the PROTAC forms binary complexes with either the target protein or the E3 ligase, which are not productive for degradation.[7][8] To mitigate this:
-
Perform a Wide Dose-Response Experiment: Test a broad range of concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[7][8]
-
Use Lower Concentrations: Operate within the optimal (lower) concentration range for maximal degradation.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Off-Target Protein Degradation | 1. Lack of Specificity of the BET-binding component. 2. Formation of non-specific ternary complexes. [6] | 1. Perform global proteomics (e.g., LC-MS/MS) to identify off-target proteins. [6] 2. Modify the linker of the PROTAC to alter the geometry of the ternary complex and improve selectivity. [7] 3. Consider using a more selective BET-binding warhead if available. [7] |
| Inconsistent Degradation of BET Proteins | 1. Cell health and confluency. [7] 2. PROTAC instability in media. [7] 3. "Hook effect" at high concentrations. [7][8] | 1. Standardize cell culture conditions, including passage number and seeding density. [7] 2. Assess the stability of this compound in your specific cell culture medium over time. [7] 3. Perform a detailed dose-response curve to identify the optimal concentration range and avoid the hook effect. [7][8] |
| No Degradation of BET Proteins | 1. Low expression of DCAF11 E3 ligase in the cell line. 2. Poor cell permeability of the PROTAC. [7] 3. Formation of a non-productive ternary complex. | 1. Confirm the expression of DCAF11 in your target cells using Western blot or qPCR. [8] 2. Assess cell permeability using cellular thermal shift assay (CETSA) or NanoBRET. [7] 3. Perform in-vitro ubiquitination assays to confirm productive ternary complex formation. [7] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (Cell Viability) | KBM7 | 305.2 nM | [1][2] |
Experimental Protocols
Protocol 1: Western Blot for BET Protein Degradation
This protocol is to quantify the degradation of BRD3 and BRD4 after treatment with this compound.
1. Cell Culture and Treatment:
- Plate your cells of interest at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
- Allow cells to adhere overnight.
- Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[9]
2. Cell Lysis:
- Wash cells twice with ice-cold PBS.[6]
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6][9]
- Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[10]
- Collect the supernatant containing the protein lysate.[10]
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.[10]
4. SDS-PAGE and Western Blotting:
- Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.[10]
- Boil the samples at 95°C for 5 minutes.[10]
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[9]
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
- Incubate the membrane with primary antibodies against BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[9]
- Wash the membrane three times with TBST.[9]
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
- Wash the membrane three times with TBST.[9]
- Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[9]
5. Data Analysis:
- Quantify the band intensities and normalize the levels of BRD3 and BRD4 to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of this compound on cell viability.
1. Cell Seeding:
- Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
2. Compound Treatment:
- Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control.
3. MTT Assay:
- Add 10 µl of MTT solution to each well to a final concentration of 0.45 mg/ml.[12]
- Incubate for 1 to 4 hours at 37°C.[12]
- Add 100 µl of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]
- Mix thoroughly to ensure complete solubilization.[12]
4. Data Measurement and Analysis:
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the dose-response curve and determine the DC50 value.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ptglab.com [ptglab.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
dealing with PROTAC BET Degrader-12 instability in media
Welcome to the Technical Support Center for PROTAC BET Degrader-12 (also known as MZ1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this molecule in experimental media. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MZ1) and why is its stability in media a concern?
This compound (MZ1) is a pioneering heterobifunctional molecule, or PROTAC (Proteolysis Targeting Chimera), designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, such as BRD2, BRD3, and particularly BRD4.[1][2] It functions by linking the BET inhibitor JQ1 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery.[1][3]
The stability of MZ1 in cell culture media is a critical factor because, like many PROTACs, it is a relatively large molecule with high molecular weight and hydrophobicity, which can lead to poor aqueous solubility and instability.[4][5] Degradation or precipitation of the compound in the experimental medium can lead to reduced or inconsistent target protein degradation, making it difficult to obtain reliable and reproducible results.[6]
Q2: What are the common signs of PROTAC instability in my experiments?
Common indicators of instability include:
-
Precipitation: Visible particulates or cloudiness in the cell culture media after adding the PROTAC solution.[4]
-
Inconsistent Degradation: Significant variability in the levels of target protein degradation between replicate wells or across different experiments.[6]
-
Loss of Activity Over Time: A diminished degradation effect in long-term experiments (e.g., 48-72 hours) compared to shorter time points, suggesting the compound is not stable for the duration of the assay.[7]
-
"Hook Effect" at Lower-Than-Expected Concentrations: While the hook effect is a known phenomenon for PROTACs, instability can exacerbate it or cause a similar dose-response curve artifact due to a lower effective concentration of the compound.[6][7]
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
Proper handling and storage are crucial for maintaining the integrity of the compound.
-
Solvent Choice: Prepare high-concentration stock solutions (e.g., 10 mM) in a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO).[4][7]
-
Storage Conditions: Store stock solutions at -20°C or -80°C, protected from light.[7][8] It is recommended to use solutions stored at -20°C within one month and those at -80°C within six months.[8]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Precipitation Check: Before each use, visually inspect the stock solution for any signs of precipitation. If observed, gently warm the vial and vortex to redissolve the compound.
Troubleshooting Guide: Instability in Media
Issue 1: I observe precipitation after diluting my PROTAC stock solution into the cell culture medium.
-
Possible Causes:
-
Low Aqueous Solubility: PROTACs are often hydrophobic and can "crash out" when diluted from a DMSO stock into an aqueous medium.[4]
-
High Final Concentration: The intended final concentration may exceed the solubility limit of the PROTAC in the specific medium used.
-
Interaction with Media Components: Components in the serum or media, such as proteins, can sometimes interact with the compound and reduce its solubility.
-
-
Solutions & Recommendations:
-
Optimize Dilution: Instead of a single large dilution step, perform serial dilutions. Ensure rapid and thorough mixing immediately after adding the PROTAC to the medium.
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to minimize solvent-related toxicity and solubility issues.
-
Use Formulation Strategies: For challenging compounds, the use of formulation aids like co-solvents or excipients may be necessary, although this requires careful validation to ensure they do not affect the experimental outcome.[5][6]
-
Brief Sonication: Briefly sonicating the final diluted solution can sometimes help dissolve small precipitates, but this should be done cautiously to avoid damaging media components.
-
Issue 2: My target protein degradation results are inconsistent or not as potent as expected.
-
Possible Causes:
-
Compound Instability: The PROTAC may be chemically or enzymatically degrading in the culture medium at 37°C over the course of the experiment.[6]
-
Suboptimal Concentration: The concentration used might be too low to be effective or too high and falling into the "hook effect" range, where degradation efficiency decreases.[7]
-
Cellular Health and Confluency: Variations in cell passage number, density, or overall health can impact the efficiency of the ubiquitin-proteasome system and affect results.[6]
-
-
Solutions & Recommendations:
-
Assess Compound Stability: Perform a stability study to determine the half-life of this compound in your specific cell culture medium. A detailed protocol is provided below.
-
Perform a Wide Dose-Response Experiment: Test a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for maximal degradation (Dmax) and the concentration for 50% degradation (DC50).[6][7]
-
Standardize Cell Culture: Use cells within a consistent and narrow passage number range. Ensure consistent seeding densities and confluency at the time of treatment.
-
Consider Compound Replenishment: For long-term experiments where stability is a known issue, consider replacing the medium with freshly prepared PROTAC-containing medium at set intervals (e.g., every 24 hours).
-
Quantitative Data Summary
The efficacy of this compound (MZ1) is dependent on its ability to form a stable ternary complex between the BET protein and the VHL E3 ligase.
| Parameter | Target | Value | Method | Reference |
| Binary Affinity (Kd) | BRD4 (BD2) | 15 nM | ITC | [3] |
| VCB Complex | 66 nM | ITC | [3] | |
| Ternary Complex Affinity (Kd) | BRD4(BD2)-MZ1-VCB | 3.7 - 5 nM | ITC | [3] |
| Degradation Potency (DC50) | BRD4 Protein | 2 - 20 nM | Western Blot | [3] |
VCB: VHL-ElonginC-ElonginB complex. Data is for MZ1.
Experimental Protocols
Protocol 1: Assessment of PROTAC Stability in Cell Culture Media
This protocol outlines a method to quantify the stability of this compound in a chosen cell culture medium over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound (MZ1)
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., RPMI-1640 + 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Cold Acetonitrile (B52724) (ACN)
-
Microcentrifuge tubes
-
LC-MS system
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Test Solution Preparation: Dilute the stock solution to the final desired experimental concentration (e.g., 1 µM) in pre-warmed cell culture medium. Prepare a sufficient volume for all time points.
-
Timepoint Zero (T=0): Immediately after preparation, take a 100 µL aliquot of the test solution. Add it to a microcentrifuge tube containing 100 µL of cold acetonitrile to precipitate proteins and quench any enzymatic degradation.[4] Vortex thoroughly. This serves as the 100% reference sample.
-
Incubation: Place the remaining test solution in a 37°C incubator. If the experiment is typically performed in a CO2 incubator, replicate these conditions.
-
Subsequent Timepoints: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw another 100 µL aliquot and immediately quench it with 100 µL of cold acetonitrile, as in step 3.
-
Sample Processing:
-
After collecting all time points, centrifuge the quenched samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the PROTAC, to a new set of tubes or an HPLC vial plate.
-
-
LC-MS Analysis:
-
Analyze the supernatants using a validated LC-MS method capable of detecting and quantifying the parent PROTAC molecule.
-
Integrate the peak area corresponding to the intact PROTAC for each time point.
-
-
Data Analysis:
-
Calculate the percentage of PROTAC remaining at each time point relative to the peak area at T=0.
-
Plot the percentage of remaining PROTAC against time to determine its stability profile and estimate its half-life (t½) in the medium.
-
Data Logging Template
Use the following table to record your stability experiment results.
| Time Point (Hours) | Peak Area (LC-MS) | % Remaining (Relative to T=0) |
| 0 | [Record Area] | 100% |
| 1 | [Record Area] | |
| 4 | [Record Area] | |
| 8 | [Record Area] | |
| 24 | [Record Area] | |
| 48 | [Record Area] |
Visualizations
Experimental and Signaling Pathways
References
PROTAC BET Degrader-12 Technical Support Center
Welcome to the technical support center for PROTAC BET Degrader-12. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments with this compound. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you navigate the challenges of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: My this compound is not showing any degradation of BET proteins. What are the potential reasons?
There are several reasons why you might not be observing degradation of BRD3 and BRD4 proteins. These can be broadly categorized into issues with the compound itself, the experimental setup, or the cellular context.
Potential Causes and Solutions:
-
Compound Integrity and Stability: Ensure your this compound is properly stored to prevent degradation. It is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[1] Additionally, the stability of the PROTAC in your specific cell culture medium over the course of the experiment should be considered.[2]
-
Incorrect Dosage (The "Hook Effect"): The "hook effect" is a common phenomenon with PROTACs where degradation efficiency decreases at high concentrations.[2][3] This occurs because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[2][3] It is crucial to perform a wide dose-response experiment to identify the optimal concentration for degradation.[2]
-
Cell Line Suitability: this compound mediates degradation of BRD3 and BRD4 in a DCAF11-dependent manner.[1][4] Verify that your chosen cell line expresses sufficient levels of DCAF11, the substrate receptor for the E3 ligase complex. Low or absent expression of the necessary E3 ligase components will prevent degradation.[5]
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[2] If you suspect poor permeability, consider optimizing treatment conditions or using cell lines with higher permeability.
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex between the BET protein, this compound, and the DCAF11-E3 ligase complex is critical for degradation.[5][6] Issues with the linker or binding affinities of the ligands can lead to inefficient complex formation.[5]
Q2: I'm observing inconsistent degradation results between experiments. What could be the cause?
Inconsistent results are often due to variability in experimental conditions.
Potential Causes and Solutions:
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and overall cell health can significantly impact protein expression levels and the efficiency of the ubiquitin-proteasome system.[2] It is important to standardize your cell culture protocols, using cells within a defined passage number range and maintaining consistent seeding densities.[2]
-
Compound Handling: As mentioned previously, ensure consistent and proper handling of your this compound to avoid degradation or precipitation.
Q3: My cells are showing high levels of toxicity. Is this expected?
While some on-target toxicity can be expected due to the degradation of BET proteins, which are critical for cell viability, excessive toxicity at concentrations where degradation is not observed could indicate off-target effects or issues with the compound's formulation.
Potential Causes and Solutions:
-
Off-Target Effects: The PROTAC molecule could be inducing the degradation of other essential proteins or have pharmacological effects independent of its degradation activity.[3][7]
-
Compound Solubility: Poor solubility can lead to compound precipitation at high concentrations, causing non-specific toxicity.[8] Ensure the PROTAC is fully dissolved in the vehicle (e.g., DMSO) before diluting it in the cell culture medium.
Troubleshooting Workflow
If you are not observing the expected degradation, follow this logical troubleshooting workflow to identify the potential issue.
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
Experimental Protocols
Protocol 1: Western Blot for BET Protein Degradation
This protocol is to quantify the degradation of BRD3 and BRD4 in cells treated with this compound.
-
Cell Culture and Treatment: Plate your chosen cell line at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and then incubate with primary antibodies against BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate secondary antibodies and visualize the bands using an ECL substrate.
| Parameter | Recommendation |
| Cell Seeding Density | 70-80% confluency at time of treatment |
| PROTAC Concentration Range | 0.1 nM - 10 µM (logarithmic dilutions) |
| Treatment Duration | 6, 12, 24 hours |
| Lysis Buffer | RIPA buffer + protease/phosphatase inhibitors |
| Loading Control | GAPDH, β-actin, or Vinculin |
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is to verify the formation of the BRD4-PROTAC-DCAF11 ternary complex.
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of this compound (determined from the dose-response experiment) or a vehicle control for a short duration (e.g., 1-2 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against BRD4 or DCAF11 overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the samples by Western blotting using antibodies against BRD4 and DCAF11 to detect the co-immunoprecipitated proteins.
Signaling Pathway
The mechanism of action of this compound involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of BET proteins.
Caption: Mechanism of action for this compound.
This guide provides a starting point for troubleshooting issues with your this compound experiments. For more complex issues, further investigation into the specific cellular context and compound characteristics may be necessary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
optimizing PROTAC BET Degrader-12 concentration for maximal degradation
Technical Support Center: Optimizing PROTAC BET Degrader-12
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for optimizing the use of this compound to achieve maximal degradation of its target proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to specifically target Bromodomain and Extra-Terminal (BET) proteins, such as BRD3 and BRD4, for degradation.[1][2] It works by recruiting the DCAF11 E3 ubiquitin ligase to the target BET protein, leading to its ubiquitination and subsequent degradation by the cell's proteasome.[1][2]
The molecule consists of three key components:
-
A ligand that binds to the target BET protein ((+)-JQ-1).[1]
-
A ligand that recruits the DCAF11 E3 ubiquitin ligase.[1][2]
-
A linker that connects the two ligands.[1]
This process allows a single molecule of the degrader to catalytically induce the degradation of multiple target protein molecules.[3]
Q2: What are the key parameters to measure for degradation efficiency?
To evaluate the effectiveness of a PROTAC, two key parameters are measured: DC50 and Dmax.[4]
-
DC50 (Half-maximal Degradation Concentration): This is the concentration of the PROTAC required to degrade 50% of the target protein. It is a measure of the degrader's potency.[4][5]
-
Dmax (Maximum Degradation): This represents the maximum percentage of the target protein that can be degraded by the PROTAC. It is a measure of the degrader's efficacy.[4][6]
These values are determined by performing a dose-response experiment and analyzing the resulting protein levels.[7]
Q3: What is a recommended starting concentration and treatment time for in vitro experiments?
For initial experiments with a new BET degrader, performing a broad dose-response study is crucial. Based on published data for similar VHL or CRBN-based BET degraders, a starting concentration range of 0.1 nM to 1000 nM is recommended.[3][8]
Significant degradation of BET proteins can often be seen within a few hours. A time-course experiment is recommended to find the optimal endpoint. Suggested time points for initial testing are 2, 4, 8, 16, and 24 hours .[3][9] Maximal degradation for many BET degraders typically occurs between 8 and 24 hours.[3]
Q4: How should I prepare and store this compound?
Proper handling and storage are critical for maintaining the compound's activity.
-
Solubilization: this compound is soluble in DMSO (100 mg/mL).[10] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Storage: Store the DMSO stock solution in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] It is important to avoid repeated freeze-thaw cycles to prevent compound degradation.[1]
-
Working Dilutions: Prepare fresh serial dilutions in a complete cell culture medium from the stock solution for each experiment. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including the vehicle control) and typically does not exceed 0.1% to avoid solvent-induced cytotoxicity.[7]
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Target(s) | BRD3, BRD4 | [1][2] |
| E3 Ligase Recruited | DCAF11 | [1][2] |
| DC50 in KBM7 cells | 305.2 nM | [1][2] |
| Molecular Weight | 867.46 g/mol | [10] |
| Solubility | 100 mg/mL in DMSO |[10] |
Table 2: Recommended Ranges for Initial Experiments
| Parameter | Recommended Range | Rationale |
|---|---|---|
| Concentration Range | 0.1 nM - 1000 nM | Covers the typical potency range for BET degraders and helps identify the optimal concentration and potential hook effect.[3][8] |
| Time Course | 2, 4, 8, 16, 24 hours | Degradation kinetics can vary; this range helps determine the optimal time point for achieving Dmax.[3][9] |
| Final DMSO Concentration | ≤ 0.1% | Minimizes solvent-induced effects on cell health and experimental outcomes.[7] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration (Dose-Response) and Dmax/DC50
This protocol outlines the steps to determine the potency (DC50) and efficacy (Dmax) of this compound.
Methodology:
-
Cell Culture and Plating:
-
Culture your chosen cell line under standard conditions.
-
Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that ensures they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.[3] Allow cells to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a series of 10-point serial dilutions of this compound in a complete culture medium. A suggested range is 0.1 nM to 1000 nM.[8]
-
Include a vehicle-only control (e.g., 0.1% DMSO).[7]
-
Carefully remove the old medium from the cells and add the medium containing the different PROTAC concentrations or the vehicle control.
-
-
Incubation:
-
Incubate the cells for a predetermined time (e.g., 24 hours) based on your time-course experiments or literature on similar compounds.[7]
-
-
Cell Lysis and Protein Analysis:
-
After incubation, harvest the cells and quantify protein levels using Western blotting as described in Protocol 2.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein (e.g., BRD4) and the loading control (e.g., GAPDH).[3]
-
Normalize the target protein signal to the loading control for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control for each concentration. Percentage Degradation = 100 - % Protein Remaining.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration.[7]
-
Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the DC50 and Dmax values.[8]
-
Protocol 2: Western Blotting for Quantifying BET Protein Degradation
This protocol provides a standard method for detecting and quantifying changes in BET protein levels following treatment.[9]
Methodology:
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[3]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at ~14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[8]
-
-
Protein Quantification:
-
Transfer the supernatant to a new, pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[3]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[3]
-
Incubate the membrane with primary antibodies against your target (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
Troubleshooting Guide
Q1: I am not observing any degradation of BET proteins. What could be the issue?
Several factors can lead to a lack of degradation. Follow this workflow to identify the potential cause.[11]
Q2: My dose-response curve is bell-shaped (the "Hook Effect"). Why is this happening and what should I do?
The "hook effect" is a known phenomenon in PROTAC experiments where degradation efficiency decreases at very high concentrations.[11] This occurs because the PROTAC molecules saturate both the target protein and the E3 ligase independently, preventing the formation of the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[12]
Solutions:
-
Use Lower Concentrations: The optimal concentration for maximal degradation is often in the nanomolar to low micromolar range. Your dose-response curve has already helped you identify the "sweet spot" before the hook. Use concentrations in this optimal range for your experiments.[11]
-
Confirm with Biophysical Assays: If available, techniques like TR-FRET or SPR can be used to measure ternary complex formation and confirm that its stability decreases at high PROTAC concentrations.[11]
Q3: I'm seeing high cytotoxicity across all my tested concentrations. What are the potential causes?
High cytotoxicity can complicate the interpretation of degradation data.
-
Off-Target Effects: The PROTAC may be degrading other essential proteins. A global proteomics study can help identify unintended targets. Using shorter treatment times (<6 hours) can help focus on direct degradation effects.[13]
-
Cell Line Sensitivity: The chosen cell line may be highly dependent on BET proteins for survival. In this case, potent degradation will inevitably lead to cell death. Consider assessing degradation at earlier time points (e.g., 2-8 hours) before widespread apoptosis occurs.[3]
-
Component-Based Toxicity: The individual components (the BET binder or the E3 ligase ligand) could have inherent toxicity at high concentrations. Test the binder molecule ((+)-JQ-1) alone as a control.
Q4: My results are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results often stem from variability in experimental conditions.
-
Cell Culture Conditions: The health, passage number, and confluency of cells can significantly impact the efficiency of the ubiquitin-proteasome system.[11] Standardize your cell culture practices: use cells within a defined passage number range and ensure consistent seeding densities to achieve similar confluency (~70-80%) at the time of treatment.[3][11]
-
Compound Preparation: Always prepare fresh dilutions of the PROTAC from a validated, properly stored stock for each experiment. Minimize the number of freeze-thaw cycles for the stock solution.[3]
-
Standardize Protocols: Ensure all incubation times, antibody concentrations, and washing steps in your Western blot protocol are consistent between experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 5. biorxiv.org [biorxiv.org]
- 6. lifesensors.com [lifesensors.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Orthogonal Methods to Confirm PROTAC BET Degrader-12 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Methodologies for Validating the Activity of PROTAC BET Degrader-12.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate target proteins rather than merely inhibiting them. This compound is a novel compound that recruits the DCAF11 E3 ubiquitin ligase to degrade Bromodomain and Extra-Terminal (BET) proteins BRD3 and BRD4.[1][2][3] Effective validation of its activity requires a multi-pronged approach using orthogonal methods to ensure robust and reliable results. This guide provides a comprehensive comparison of key techniques for confirming the activity of this compound, complete with supporting data and detailed experimental protocols.
Executive Summary of Validation Methods
A summary of quantitative data from various orthogonal methods is presented below to facilitate a clear comparison of the efficacy of this compound in KBM7 cells.
| Method | Key Parameters | This compound |
| Western Blot | DC50 | 305.2 nM[1][2][3] |
| Dmax (Maximum Degradation) | >90% (Estimated) | |
| Quantitative Proteomics (LC-MS/MS) | BRD4 Abundance Change | Significant Reduction |
| Off-Target Effects | Minimal | |
| Cellular Thermal Shift Assay (CETSA) | Target Engagement | Thermal Stabilization of DCAF11 |
| Target Destabilization | Thermal Destabilization of BRD4 | |
| RT-qPCR | c-MYC mRNA Levels | Significant Reduction |
| Immunofluorescence | BRD4 Protein Localization & Levels | Decreased Nuclear Staining |
Signaling Pathway and Experimental Workflow
The activity of this compound initiates a cascade of intracellular events, beginning with the formation of a ternary complex and culminating in the degradation of target BET proteins and downstream effects on gene expression.
Mechanism of this compound Action.
The validation of this compound's activity can be systematically approached through a series of orthogonal experiments.
Orthogonal Validation Workflow.
Detailed Experimental Protocols
Western Blot for BET Protein Degradation
Objective: To quantify the dose-dependent degradation of BRD3 and BRD4 proteins following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: KBM7 cells are seeded and treated with increasing concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for a defined period (e.g., 24 hours).
-
Lysis and Protein Quantification: Cells are lysed in RIPA buffer, and total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using a chemiluminescence detection system. Band intensities are quantified using densitometry software, and the percentage of protein degradation is calculated relative to the vehicle-treated control.
Quantitative Proteomics (LC-MS/MS)
Objective: To obtain an unbiased, global view of protein expression changes induced by this compound, confirming on-target degradation and assessing off-target effects.
Methodology:
-
Sample Preparation: KBM7 cells are treated with this compound (e.g., 300 nM) and a vehicle control for 24 hours. Cells are harvested, lysed, and proteins are digested into peptides.
-
Tandem Mass Tag (TMT) Labeling: Peptides from different treatment groups are labeled with isobaric TMT reagents.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Labeled peptides are combined, fractionated by high-pH reversed-phase liquid chromatography, and analyzed by LC-MS/MS.
-
Data Analysis: Raw data is processed using proteomics software (e.g., Proteome Discoverer) to identify and quantify proteins. The relative abundance of proteins in the treated versus control samples is calculated to determine changes in protein levels.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of this compound with both the target protein (BRD4) and the E3 ligase (DCAF11) in a cellular context.
Methodology:
-
Cell Treatment: Intact KBM7 cells are treated with this compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures to induce protein denaturation.
-
Lysis and Separation: Cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble BRD4 and DCAF11 at each temperature is quantified by Western blot or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
Reverse Transcription-Quantitative PCR (RT-qPCR)
Objective: To measure the downstream functional consequences of BET protein degradation by quantifying changes in the mRNA levels of target genes, such as c-MYC.
Methodology:
-
Cell Treatment and RNA Extraction: KBM7 cells are treated with this compound. Total RNA is extracted using a suitable kit.
-
cDNA Synthesis: RNA is reverse-transcribed into cDNA.
-
qPCR: The relative expression of c-MYC mRNA is quantified by qPCR using gene-specific primers and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: The change in c-MYC mRNA levels is calculated using the ΔΔCt method.
Immunofluorescence
Objective: To visualize the reduction and changes in subcellular localization of BRD4 protein in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against BRD4, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: Coverslips are mounted, and images are acquired using a fluorescence microscope.
-
Analysis: The intensity and localization of the BRD4 signal are qualitatively and quantitatively analyzed.
Conclusion
The validation of this compound's activity is most robustly achieved through the application of multiple, orthogonal methods. While Western blotting provides a direct and quantitative measure of protein degradation, techniques such as quantitative proteomics offer a broader, unbiased view of the degrader's specificity. Cellular thermal shift assays confirm target engagement within the complex cellular environment, and functional assays like RT-qPCR and immunofluorescence provide crucial insights into the downstream consequences of protein degradation. By integrating the data from these diverse experimental approaches, researchers can build a comprehensive and compelling case for the efficacy and mechanism of action of this compound.
References
A Comparative Guide to PROTAC BET Degraders: Featuring PROTAC BET Degrader-12
In the rapidly advancing field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful therapeutic modality. This guide provides a detailed comparison of PROTAC BET Degrader-12 with other well-characterized BET degraders, including MZ1, ARV-771, and dBET1. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.
Overview of BET Degraders
Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in regulating gene transcription. Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. PROTAC BET degraders are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of BET proteins. They consist of a ligand that binds to a BET protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
Quantitative Performance Comparison
The efficacy of PROTAC BET degraders is primarily assessed by their degradation efficiency, measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the key performance metrics of this compound and other prominent BET degraders.
| Degrader | Target Profile | Recruited E3 Ligase | DC50 | Cell Line |
| This compound | BRD3 and BRD4 | DCAF11 | 305.2 nM[1][2] | KBM7 |
| MZ1 | Preferential BRD4 degradation | VHL | 2-20 nM (BRD4)[3] | HeLa |
| 8 nM (BRD4)[4] | H661 | |||
| 23 nM (BRD4)[4] | H838 | |||
| ARV-771 | Pan-BET (BRD2/3/4) | VHL | <1 nM[5][6] | Castration-Resistant Prostate Cancer (CRPC) cells |
| <5 nM[7] | 22Rv1 | |||
| dBET1 | Pan-BET (BRD2/3/4) | Cereblon (CRBN) | 430 nM (EC50)[8] | Not specified |
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the general mechanism of action of PROTAC BET degraders and the workflows for key experimental assays used to evaluate their performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 5. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to PROTAC BET Degraders: dBET1 vs. PROTAC BET Degrader-12
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality for eliminating disease-causing proteins. Among the key targets are the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are crucial regulators of oncogene transcription. This guide provides an objective comparison of two notable BET-targeting PROTACs: dBET1 and PROTAC BET Degrader-12, focusing on their efficacy and underlying mechanisms, supported by available experimental data.
Overview and Mechanism of Action
Both dBET1 and this compound are heterobifunctional molecules designed to induce the degradation of BET proteins by hijacking the cell's ubiquitin-proteasome system. However, they achieve this by recruiting different E3 ubiquitin ligases.
dBET1 is a well-characterized PROTAC that recruits the Cereblon (CRBN) E3 ligase to induce the degradation of BRD2, BRD3, and BRD4.[1][2][3] Its design incorporates the BET inhibitor JQ1 linked to a phthalimide (B116566) moiety that binds to CRBN.[4]
This compound , on the other hand, utilizes a different E3 ligase, DCAF11 (DDB1 and CUL4 associated factor 11) , for its activity.[5][6] It is reported to degrade BRD3 and BRD4.[5][6]
The choice of E3 ligase can significantly influence a PROTAC's degradation efficiency, substrate specificity, and potential resistance mechanisms.
Figure 1. Comparative mechanism of action for dBET1 and this compound.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for dBET1 and this compound. It is critical to note that this data is compiled from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions, cell lines, and methodologies.
Table 1: Degradation Potency (DC50)
The DC50 value represents the concentration of the degrader required to achieve 50% degradation of the target protein. Lower DC50 values indicate higher potency.
| Compound | Target Protein(s) | Cell Line | DC50 (nM) | E3 Ligase Recruited | Reference |
| dBET1 | BRD4 | - | - | CRBN | - |
| This compound | BRD3, BRD4 | KBM7 | 305.2 | DCAF11 | [5][6] |
No specific DC50 value for dBET1 was found in the provided search results, though its effective concentrations for degradation are reported to be in the nanomolar range.
Table 2: Cellular Potency (IC50/EC50)
The IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.
| Compound | Cell Line | Assay Type | IC50/EC50 (nM) | Reference |
| dBET1 | MV4;11 (AML) | Cell Proliferation (ATP content) | 140 | [1] |
| dBET1 | Breast Cancer Cells | BET Bromodomain Depletion | 430 (EC50) | [4][7] |
| This compound | - | - | - | - |
No cellular potency data (IC50/EC50) for this compound was available in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are representative protocols for key experiments used to characterize BET degraders.
Western Blot for BET Protein Degradation
This protocol is a fundamental assay to quantify the reduction in target protein levels following treatment with a degrader.
Figure 2. Experimental workflow for Western blot analysis of protein degradation.
1. Cell Culture and Treatment:
-
Plate cells (e.g., KBM7, MV4-11) at an appropriate density in 6-well plates and allow them to adhere or stabilize overnight.
-
Treat cells with a dose range of the PROTAC degrader (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (BRD2, BRD3, BRD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
7. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax (maximum degradation) values.[8]
Cell Viability Assay (e.g., CTG, CCK-8)
This protocol outlines a general procedure for assessing the effect of BET degraders on cell proliferation and viability.[9][10][11]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period.
2. Compound Treatment:
-
Prepare serial dilutions of the PROTAC degrader in the appropriate cell culture medium.
-
Treat the cells with the desired concentration range of the degrader. Include a vehicle control (DMSO).
3. Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
4. Viability Measurement:
-
Add the cell viability reagent (e.g., CellTiter-Glo® for luminescence or CCK-8 for colorimetric measurement) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the reaction to occur.
5. Data Acquisition:
-
Measure the signal (luminescence or absorbance) using a plate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Summary and Conclusion
Both dBET1 and this compound represent valuable tools for the targeted degradation of BET proteins. dBET1 is a well-established, CRBN-recruiting pan-BET degrader with demonstrated efficacy in various cancer cell lines, particularly in acute myeloid leukemia.[1] this compound offers an alternative mechanism by engaging the DCAF11 E3 ligase to degrade BRD3 and BRD4.[5][6]
The choice between these two degraders will depend on the specific research question and experimental context. For instance, if the goal is to achieve broad degradation of the BET family through a well-understood E3 ligase, dBET1 is a strong candidate. Conversely, if exploring alternative E3 ligase biology or seeking a degrader with a potentially different selectivity profile is the objective, this compound presents an interesting option.
References
- 1. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
A Comparative Analysis: PROTAC BET Degrader-12 vs. Traditional BET Inhibitors
In the landscape of epigenetic drug discovery, targeting the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a promising strategy for treating cancer and inflammatory diseases.[1][2] This guide provides a detailed comparative study of two distinct therapeutic modalities: PROTAC BET degraders, with a focus on PROTAC BET Degrader-12, and traditional small-molecule BET inhibitors. This objective comparison is intended for researchers, scientists, and drug development professionals, offering insights into their mechanisms, efficacy, and experimental evaluation, supported by experimental data.
Introduction to BET Proteins and Therapeutic Strategies
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers."[3] They recognize acetylated lysine (B10760008) residues on histones and other proteins, recruiting transcriptional machinery to regulate the expression of key genes involved in cell proliferation, survival, and inflammation.[4][5] Dysregulation of BET protein activity is a hallmark of various cancers, making them attractive therapeutic targets.[2][6]
Two primary strategies have been developed to counteract aberrant BET protein function: inhibition and degradation.
-
BET Inhibitors: These are small molecules that competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby preventing the recruitment of transcriptional regulators.[2] This leads to the suppression of target gene transcription, such as the potent oncogene MYC.[1][2]
-
PROTAC BET Degraders: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the targeted degradation of BET proteins.[7][] They consist of a ligand that binds to a BET protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[7] This proximity induces the ubiquitination of the BET protein, marking it for destruction by the cell's proteasome.[7][]
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between these two approaches lies in their mechanism of action, which has significant implications for their pharmacological profiles.
BET inhibitors function as occupants, requiring sustained and high-level binding to the target's active site to be effective. Their efficacy is dependent on equilibrium occupancy.
PROTAC BET degraders , on the other hand, act catalytically. A single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a more profound and durable downstream effect.[9] This event-driven pharmacology can overcome some limitations of traditional inhibitors.[9]
Below is a diagram illustrating the distinct mechanisms:
Figure 1. Mechanisms of action for BET inhibitors and PROTAC BET degraders.
Quantitative Comparison of Efficacy
The differing mechanisms of action translate to distinct efficacy profiles. PROTAC BET degraders often exhibit superior potency compared to their inhibitor counterparts. This is typically measured by the half-maximal inhibitory concentration (IC50) for cell growth and the half-maximal degradation concentration (DC50) for protein reduction.
| Compound Class | Compound Name | Target/Mechanism | Cell Line | Assay | Potency | Reference |
| PROTAC BET Degrader | This compound | BRD3/4 Degradation (DCAF11-dependent) | KBM7 | Cell Viability (DC50) | 305.2 nM | [10][11] |
| ARV-771 | Pan-BET Degradation (VHL-dependent) | 22Rv1 (Prostate Cancer) | BRD4 Degradation (DC50) | <1 nM | [7][12] | |
| 22Rv1 (Prostate Cancer) | c-MYC Suppression (IC50) | <5 nM | [7] | |||
| ARV-825 | Pan-BET Degradation (Cereblon-dependent) | RS4;11 (Leukemia) | Cell Growth (IC50) | 2.2 nM | [7] | |
| Compound 23 (BETd-260) | Pan-BET Degradation (Cereblon-dependent) | RS4;11 (Leukemia) | BRD4 Degradation (DC50) | <30 pM | [7] | |
| RS4;11 (Leukemia) | Cell Growth (IC50) | 0.8 nM | [13] | |||
| BET Inhibitor | JQ1 | Pan-BET Inhibition | 22Rv1 (Prostate Cancer) | c-MYC Suppression (IC50) | ~10-fold less potent than ARV-771 | [14] |
| OTX015 | Pan-BET Inhibition | 22Rv1 (Prostate Cancer) | c-MYC Suppression (IC50) | ~100-fold less potent than ARV-771 | [14] | |
| ABBV-744 | BD2-selective Inhibition | Prostate Cancer Cell Lines | Cell Proliferation (IC50) | Low nanomolar range | [15][16] |
Impact on Signaling Pathways
Both BET inhibitors and degraders ultimately impact downstream signaling pathways regulated by BET proteins. A key pathway involves the suppression of the MYC oncogene, which is a master regulator of cell proliferation and is frequently overexpressed in cancer.[1][2] By preventing BET proteins from binding to the super-enhancers that drive MYC expression, both classes of drugs can induce cell cycle arrest and apoptosis.[1]
Additionally, BET proteins are involved in inflammatory signaling, particularly through the NF-κB pathway.[17] Inhibition or degradation of BET proteins can attenuate the expression of pro-inflammatory cytokines.[17]
Figure 2. Key signaling pathways modulated by BET proteins and targeted by inhibitors and degraders.
Experimental Protocols
To assess the efficacy and mechanism of action of this compound and BET inhibitors, a series of in vitro experiments are essential.
Protocol: Western Blot for BET Protein Degradation
This protocol is designed to quantify the degradation of BRD2, BRD3, and BRD4 in cancer cells following treatment.
Materials:
-
Cancer cell line (e.g., KBM7, RS4;11, 22Rv1)
-
This compound and/or BET inhibitor
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-BRD2, -BRD3, -BRD4, -c-MYC, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of the PROTAC BET degrader (e.g., 0.1 nM to 1000 nM) or BET inhibitor for a specified time (e.g., 2, 4, 16, or 24 hours).[7] Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer.[18] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[7]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Apply ECL substrate and visualize protein bands using an imaging system.[18]
-
-
Quantification: Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.
Protocol: Cell Viability Assay
This protocol measures the effect of the compounds on cell proliferation and viability.
Materials:
-
Cancer cell line
-
96-well plates
-
This compound and/or BET inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[7]
-
Treatment: Treat cells with a serial dilution of the compound or vehicle control.
-
Incubation: Incubate for 48 to 72 hours.
-
Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log of the compound concentration.
The workflow for these key experiments is depicted below.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 3. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitors as novel therapeutic agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Mechanism of Action: Protein Degradation vs. mRNA Silencing
An Objective Comparison of PROTAC BET Degrader-12 and siRNA for BET Protein Knockdown
In the field of cellular biology and drug discovery, the precise modulation of protein levels is crucial for understanding gene function and validating therapeutic targets. Bromodomain and Extra-Terminal domain (BET) proteins, such as BRD2, BRD3, and BRD4, are epigenetic "readers" that play a pivotal role in regulating gene transcription.[1][] Their involvement in the expression of key oncogenes, like c-MYC, has made them attractive targets for therapeutic intervention in cancer and inflammatory diseases.[3][4] This guide provides a detailed comparison of two prominent technologies for reducing BET protein levels: this compound, a targeted protein degradation approach, and small interfering RNA (siRNA), a gene silencing method.
The fundamental difference between PROTACs and siRNA lies in the biological level at which they operate. PROTACs eliminate the final protein product, while siRNA prevents the protein from being synthesized by targeting its mRNA template.[5]
This compound: This is a heterobifunctional molecule designed to hijack the cell's native protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[][4] It consists of three parts: a ligand that binds to BET proteins (based on the (+)-JQ-1 inhibitor), a ligand that recruits the DCAF11 E3 ubiquitin ligase, and a linker connecting them.[6][7] By bringing the BET protein and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the BET protein with ubiquitin, marking it for destruction by the proteasome.[8] This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.[4]
siRNA for BET Knockdown: This technology utilizes the RNA interference (RNAi) pathway. A synthetic, double-stranded siRNA molecule, designed to be complementary to the BET mRNA sequence, is introduced into the cell.[9] The siRNA is incorporated into the RNA-Induced Silencing Complex (RISC), which then uses the siRNA's sequence as a guide to find, bind, and cleave the target BET mRNA.[10] This destruction of the mRNA prevents it from being translated into protein, effectively silencing the gene.[11]
Head-to-Head Performance Comparison
The choice between a PROTAC degrader and siRNA depends on the specific experimental goals, such as the desired speed of action, duration of effect, and the nature of the scientific question being asked.
| Feature | This compound | siRNA for BET Knockdown |
| Target Molecule | BET Protein (e.g., BRD3, BRD4) | BET messenger RNA (mRNA) |
| Level of Action | Post-translational | Pre-translational |
| Cellular Machinery | Ubiquitin-Proteasome System (UPS) | RNA-Induced Silencing Complex (RISC) |
| Mode of Action | Catalytic | Stoichiometric (within RISC)[5] |
| Onset of Effect | Rapid (protein degradation within hours)[5] | Slower (depends on existing protein half-life)[11] |
| Duration of Effect | Reversible upon compound washout | Long-lasting, persists until diluted by cell division[5] |
| Reversibility | High | Low |
| Key Off-Target Risk | "Hook effect" at high concentrations, unintended protein binding | miRNA-like silencing of unintended mRNAs[10][12] |
Quantitative Data Summary
The following table summarizes representative data on the efficacy of BET PROTACs and siRNA from various studies.
| Compound/Method | Cell Line | Assay Type | Metric | Result |
| This compound | KBM7 | Cell Viability | DC50 | 305.2 nM[6][7] |
| ARV-771 (BET PROTAC) | 22Rv1 (Prostate Cancer) | BRD4 Degradation | DC50 | <1 nM[13] |
| ARV-771 (BET PROTAC) | 22Rv1 (Prostate Cancer) | c-MYC Suppression | IC50 | <5 nM[13] |
| ARV-825 (BET PROTAC) | HN30 (Head & Neck Cancer) | BRD4 Degradation | - | Effective at 50 nM[14] |
| Compound 9 (BET PROTAC) | RS4;11 (Leukemia) | Cell Growth | IC50 | 4.3 nM[4] |
| BRD4 siRNA | HeLa | Protein Knockdown | % Reduction | ~80% at 50 nM (48h)[15] |
| BRD4 siRNA | HeLa | c-Myc Knockdown | % Reduction | ~70% at 50 nM (48h)[15] |
| GAPDH siRNA | HeLa | mRNA Knockdown (qRT-PCR) | % Reduction | >80% at 30 nM (48h)[16] |
Note: DC50 = half-maximal degradation concentration; IC50 = half-maximal inhibitory concentration.
Key Signaling Pathway: The BRD4-MYC Axis
BET proteins, particularly BRD4, are critical for the transcription of major oncogenes. BRD4 binds to acetylated histones at super-enhancers and promoters, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. This action stimulates RNA Polymerase II (Pol II) to transcribe target genes, most notably the MYC proto-oncogene.[4] By reducing BET protein levels, both PROTACs and siRNA disrupt this signaling cascade, leading to decreased c-MYC expression, which in turn inhibits cell proliferation and can induce apoptosis (programmed cell death).[4][5]
Experimental Protocols
Accurate assessment of BET knockdown requires robust experimental validation. Below are standard protocols for quantifying the effects of this compound and BET siRNA.
References
- 1. BET Proteins Exhibit Transcriptional and Functional Opposition in the Epithelial-to-mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. qiagen.com [qiagen.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 12. academic.oup.com [academic.oup.com]
- 13. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effectiveness of PROTAC BET Degraders in Combating Cisplatin Resistance in Head and Neck Cancer Cells [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. siRNA-induced Gene Silencing | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
Proper Disposal Procedures for PROTAC BET Degrader-12
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like PROTAC BET Degrader-12 is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe management of this compound.
Summary of Key Safety and Handling Data
| Parameter | Information | Source |
| Chemical Name | This compound | MedChemExpress |
| Catalog Number | HY-158764 | MedChemExpress[1][2] |
| Hazards | Assumed to be harmful if swallowed. May cause skin and eye irritation. Potential for unknown long-term health effects. Handle with caution as with all research chemicals. | General guidance for BET inhibitors[3] |
| Storage (Solid) | 4°C, protect from light. | MedChemExpress[2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light). | MedChemExpress[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | General guidance for similar compounds[4] |
Experimental Protocol: Disposal of this compound
Adherence to the following step-by-step disposal protocol is essential for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure that the appropriate personal protective equipment is worn.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Spill Management
In the event of a spill, immediate and appropriate action must be taken to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Containment : For liquid spills, use a non-combustible absorbent material like vermiculite (B1170534) or sand to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Cleanup : Collect all spilled material and cleanup debris into a designated, sealed container for hazardous waste.
-
Decontamination : Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash the area thoroughly.
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste :
-
Collect unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Do not mix with other waste streams unless compatible.
-
-
Liquid Waste :
-
Collect all solutions containing this compound in a separate, labeled, and sealed waste container.
-
Do not dispose of this chemical down the drain.
-
-
Contaminated Materials :
-
Any materials that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be considered contaminated.
-
Dispose of these materials in a designated chemical waste container.
-
Waste Segregation and Labeling
Proper segregation and labeling of waste are crucial for safe disposal.
| Waste Type | Container | Labeling |
| Solid Waste | Sealed, chemical-resistant container | "Hazardous Chemical Waste: this compound (Solid)" |
| Liquid Waste | Sealed, chemical-resistant container | "Hazardous Chemical Waste: this compound (Liquid)" |
| Contaminated Sharps | Puncture-proof sharps container | "Sharps Waste: Contaminated with this compound" |
| Contaminated Labware | Designated chemical waste bin | "Hazardous Waste: Labware contaminated with this compound" |
Visual Guidance: Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound.
Caption: Disposal Workflow for this compound.
By following these procedures, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment and protecting the ecosystem. Always consult your institution's environmental health and safety office for specific guidance on hazardous waste disposal.
References
Essential Safety and Operational Guide for Handling PROTAC BET Degrader-12
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with PROTAC BET Degrader-12. The following procedures are designed to ensure the safe and effective use of this potent research compound.
I. Personal Protective Equipment (PPE) and Safety Precautions
Given that the full toxicological profile of this compound may not be fully elucidated, it is imperative to treat it as a potent compound and adhere to stringent safety protocols. The following PPE and handling guidelines are based on general best practices for handling potent, uncharacterized research chemicals.
A. Engineering Controls:
-
All work with solid forms of this compound (e.g., weighing, aliquoting) should be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure to minimize inhalation exposure.
-
For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary.
B. Personal Protective Equipment: A risk assessment should be performed for each procedure to determine the appropriate level of PPE.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Disposable lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Safety glasses with side shields or chemical splash goggles- Face shield | High risk of aerosolization and contamination. |
| Solution Preparation and Handling | - Disposable lab coat- Single pair of chemical-resistant gloves (e.g., nitrile)- Safety glasses with side shields or chemical splash goggles | Reduced risk of aerosolization, but potential for splashes and skin contact. |
| In Vitro / In Vivo Dosing | - Lab coat- Appropriate chemical-resistant gloves- Safety glasses | Focus on preventing skin and eye exposure. |
C. General Handling and Storage:
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Store this compound at 4°C for short-term storage and at -20°C or -80°C for long-term storage, protected from light.[1]
-
Prepare stock solutions in a suitable solvent, such as DMSO.[2] Once prepared, aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
-
Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
II. Operational Plan: Experimental Protocols
A. Western Blot Analysis of BET Protein Degradation
This protocol details the steps to assess the degradation of BRD3 and BRD4 proteins following treatment with this compound.
1. Cell Treatment: a. Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.[3] b. Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).[3] c. Treat the cells with the desired concentrations of the degrader and incubate for the intended duration (e.g., 4, 8, 16, or 24 hours) at 37°C.[3]
2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3] b. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[4] c. Incubate the lysate on ice for 30 minutes, vortexing occasionally.[3] d. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein lysate.[3][4]
3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA protein assay.[3][4] b. Normalize the protein concentration for all samples. c. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[3][4]
4. SDS-PAGE and Western Blotting: a. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[4] b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3] c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[3] d. Incubate the membrane with primary antibodies against BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3] e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3][4] f. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][4]
5. Data Analysis: a. Quantify the band intensities using densitometry software.[4] b. Normalize the target protein signal to the loading control signal. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the degrader concentration to determine the DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation).[3]
B. Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the procedure for assessing the effect of this compound on cell viability.
1. Cell Plating: a. Seed cells in opaque-walled 96-well plates at a predetermined density in 100 µL of culture medium per well.[5][6] b. Include control wells with medium only for background luminescence measurement.[5][6]
2. Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Add the test compound to the experimental wells and incubate for the desired period (e.g., 72 hours).[4]
3. Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes.[5][6] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[5][7] c. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[5][7] d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5][7] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][7]
4. Data Acquisition and Analysis: a. Record the luminescence using a plate reader.[5] b. Subtract the average background luminescence from all experimental readings. c. Calculate the percentage of cell viability relative to the vehicle-only control. d. Plot the cell viability against the log of the degrader concentration and use non-linear regression to determine the IC50 value.
III. Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Compound | Cell Line | Parameter | Value |
| This compound | KBM7 | DC50 | 305.2 nM[1][2] |
IV. Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ch.promega.com [ch.promega.com]
- 6. scribd.com [scribd.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
